molecular formula C14H18N2O6 B026077 N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine CAS No. 103451-56-5

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Cat. No.: B026077
CAS No.: 103451-56-5
M. Wt: 310.30 g/mol
InChI Key: XBQADBXCNQPHHY-NSHDSACASA-N
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Description

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908424
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
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Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-77-0, 103451-56-5
Record name N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine
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Foundational & Exploratory

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid in Peptide Therapeutics

Part 1: Executive Summary

Compound Identity: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid Common Nomenclature: Boc-4-nitro-L-phenylalanine; Boc-L-Phe(4-NO2)-OH CAS Registry Number: 33305-77-0 (L-isomer)[1][2]

This monograph details the structural utility and experimental application of Boc-4-nitro-L-phenylalanine , a specialized amino acid derivative critical to advanced peptide synthesis and medicinal chemistry.[3] Unlike standard proteinogenic amino acids, this compound serves a dual purpose: it acts as a structural analogue of phenylalanine for scanning mutagenesis and, more importantly, as a "masked" precursor to 4-amino-L-phenylalanine .

The 4-nitro group is chemically orthogonal to standard Boc-SPPS (Solid Phase Peptide Synthesis) conditions. It remains inert during acidolytic deprotection (TFA) and base treatments, allowing researchers to reduce it to a primary amine at a precise stage in the synthetic workflow. This "latent functionality" enables site-specific bioconjugation, cyclization (stapling), or the creation of complex peptidomimetics without the need for additional orthogonal protecting groups like Alloc or Dde.

Part 2: Physicochemical Profile

The following data aggregates standard physical constants required for analytical verification and stoichiometric calculations.

PropertyValueNotes
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance White to off-white powder
Chirality L-isomer (2S)Essential for bioactive peptide mimicry.
Solubility DMF, DMSO, Ethanol, MethanolSparingly soluble in water.
Melting Point 122–130 °C
Purity Standard ≥ 98% (HPLC)Critical for preventing termination sequences in SPPS.
Storage +2°C to +8°CDesiccate to prevent hydrolysis.

Part 3: Structural Analysis & Orthogonality

The power of Boc-L-Phe(4-NO2)-OH lies in its orthogonal protection scheme. The diagram below illustrates the chemical logic: the Boc group is acid-labile (removed by TFA), while the Nitro group is stable to acid but sensitive to reduction (SnCl₂ or Hydrogenation).

Orthogonality Compound Boc-L-Phe(4-NO2)-OH Boc N-Terminus Protection (Boc Group) Compound->Boc Acid Labile (TFA cleavage) Nitro Side Chain Functionality (4-Nitro Group) Compound->Nitro Acid/Base Stable Reducible to -NH2 Carboxyl C-Terminus (Carboxylic Acid) Compound->Carboxyl Activation Site (DCC/DIC/HATU) Boc->Nitro Orthogonal

Figure 1: Orthogonal protection scheme. The Nitro group remains intact during standard Boc deprotection cycles, allowing for late-stage modification.

Part 4: Synthetic Utility & Mechanisms

The "Masked" Aniline Strategy

In complex peptide synthesis, introducing a free amine on a side chain (like Lysine or Ornithine) requires a protecting group (e.g., Z, 2-Cl-Z, or Fmoc) that must be removed selectively. Boc-L-Phe(4-NO2)-OH offers an alternative strategy:

  • Incorporation: The residue is coupled as a standard amino acid.

  • Inertness: The nitro group survives the repetitive TFA treatments used to remove Boc groups from the growing chain.

  • Activation: Once the chain is complete (or at a specific intermediate step), the nitro group is reduced to an aniline (4-amino-phenylalanine).

  • Functionalization: This new aniline amine is significantly less basic (pKa ~4) than aliphatic amines (pKa ~10), allowing for selective acylation or reaction with isocyanates at controlled pH without affecting Lysine residues.

Comparison: Boc vs. Fmoc Strategies

While Fmoc-Phe(4-NO2)-OH exists, the Boc derivative is often preferred in solution-phase synthesis or " Boc-benzyl" SPPS because the nitro group is completely stable to the HF (hydrogen fluoride) cleavage conditions often used in final deprotection of Boc strategies, whereas other amine protecting groups might degrade.

Part 5: Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. Nitro compounds can be potentially explosive if heated dry; handle with care.

Protocol A: Coupling in Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Boc-L-Phe(4-NO2)-OH into a growing peptide chain on MBHA or PAM resin.

  • Activation: Dissolve Boc-L-Phe(4-NO2)-OH (3.0 eq relative to resin loading) in minimal DMF.

  • Reagent Addition: Add HBTU (2.9 eq) and DIEA (6.0 eq). Alternatively, use DIC (3.0 eq) and HOBt (3.0 eq) for a carbodiimide-mediated coupling (slower but reduced racemization risk).

  • Coupling: Transfer the activated solution to the resin-peptide vessel. Agitate at room temperature for 60–90 minutes.

  • Monitoring: Verify coupling efficiency via the Kaiser Test (ninhydrin). The resin should result in a negative (yellow/colorless) test.

    • Expert Tip: The nitro group is electron-withdrawing, potentially slowing the coupling slightly compared to standard Phenylalanine. Double coupling is recommended for difficult sequences.

Protocol B: On-Resin Reduction of Nitro Group (SnCl₂ Method)

Objective: Convert the para-nitro group to a para-amino group while the peptide is still anchored to the solid support. This is the industry standard for avoiding catalyst poisoning (common with Pd/C on resin).

  • Preparation: Wash the resin 3x with DMF to remove any traces of amine scavengers.

  • Reagent Prep: Prepare a 1.0 M solution of Tin(II) Chloride dihydrate (SnCl₂·2H₂O) in DMF.

    • Note: SnCl₂ is not fully soluble in pure DCM; DMF is required.

  • Reaction: Add the SnCl₂ solution to the resin (approx. 10–20 equivalents relative to the peptide).

  • Incubation: Shake at room temperature for 12–16 hours (overnight) or at 50°C for 2–4 hours.

  • Washing (Critical): The tin salts can adhere to the resin. Wash extensively:

    • 3x DMF

    • 3x DMF/Water (1:1) – helps solubilize inorganic salts

    • 3x MeOH

    • 3x DCM

  • Verification: The resulting aniline does not react strongly with standard Ninhydrin (yellow/orange color). Use Chloranil Test or cleave a small sample for HPLC/MS analysis (Mass shift: -30 Da, from -NO₂ to -NH₂).

Part 6: Workflow Visualization

The following diagram details the synthetic pathway for creating a "Stapled" peptide or a Bioconjugate using this intermediate.

Workflow Start Start: Resin-Bound Peptide (N-Terminus Free) Step1 Coupling: Add Boc-Phe(4-NO2)-OH (HBTU/DIEA) Start->Step1 Step2 Elongation: Complete Peptide Sequence (Boc Deprotection/Coupling Cycles) Step1->Step2 Step3 Reduction: Treat with SnCl2 / DMF (Converts NO2 -> NH2) Step2->Step3 Step4 Differentiation: Selective Reaction of Aniline Step3->Step4 Branch1 Cyclization (e.g., with side chain Acid) Step4->Branch1 Intramolecular Branch2 Bioconjugation (e.g., Fluorophore labeling) Step4->Branch2 Intermolecular

Figure 2: Synthetic workflow for utilizing the latent amine functionality.

Part 7: Applications in Drug Discovery

1. Peptidomimetics & Constrained Peptides: The reduced form, 4-amino-phenylalanine, is a prime candidate for cyclization . By reacting the side-chain amine with a side-chain carboxyl (Asp/Glu) elsewhere in the sequence, researchers create "stapled" peptides. These macrocycles often exhibit improved metabolic stability and cell permeability compared to linear precursors.

2. Protease Inhibitor Design: Many protease inhibitors (e.g., for Chymotrypsin-like proteases) require an aromatic side chain at the P1 position. The 4-nitro substituent alters the electronic properties of the phenyl ring, often improving binding affinity through π-stacking interactions or by filling specific hydrophobic pockets.

3. Site-Specific Labeling (FRET Probes): In FRET (Fluorescence Resonance Energy Transfer) studies, the nitro group itself is a known quencher of fluorescence (e.g., quenching Tryptophan fluorescence). Alternatively, after reduction, the amine can be labeled with a fluorophore (e.g., FITC) to create a donor/acceptor pair within the same peptide.

Part 8: References

  • PubChem. "N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Compound Summary."[4] National Library of Medicine. Available at: [Link]

  • Common Organic Chemistry. "Nitro Reduction: SnCl2 Methodologies." Reaction Guide. Available at: [Link]

Sources

Technical Guide: Boc-Phe(4-NO2)-OH (CAS 33305-77-0)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Synthesis, Handling, and Post-Synthetic Modification [1]

Executive Summary

Boc-Phe(4-NO2)-OH (N-alpha-t-Butoxycarbonyl-4-nitro-L-phenylalanine) is a specialized non-canonical amino acid used primarily in Solid-Phase Peptide Synthesis (SPPS).[1][2] Beyond its structural role as a phenylalanine derivative, it serves two critical functions in drug discovery:

  • Electronic Probe: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG), significantly altering the 
    
    
    
    -stacking potential and acidity of the local peptide environment compared to native Phenylalanine.[1]
  • Latent Amine Precursor: It acts as an orthogonal "masked" handle.[1] The nitro group is stable to standard Boc-SPPS conditions (TFA deprotection, HF cleavage) but can be selectively reduced to an amine (

    
    ) for site-specific labeling, cyclization, or cross-linking.[1]
    

This guide provides a rigorous technical framework for utilizing CAS 33305-77-0, focusing on minimizing racemization during coupling and executing the reduction of the nitro group with high fidelity.

Part 1: Chemical Identity & Physiochemical Profile[1][3]

PropertySpecificationTechnical Note
CAS Number 33305-77-0
Chemical Name Boc-4-nitro-L-phenylalanine
Formula

Molecular Weight 310.30 g/mol
Appearance White to off-white powderYellowing indicates potential decomposition or free

-nitrophenylalanine.[1][3][4]
Solubility Soluble in DMF, DCM, DMSOHydrophobic core; requires polar organic solvents.
Melting Point ~107–110 °C
Chirality L-Isomer

(c=1, MeOH)
Purity Standard

(HPLC)
Critical: Free

-nitro-Phe contaminants will cap chains irreversibly in Boc chemistry if not re-protected.[1]

Part 2: Synthetic Utility & Mechanism[1]

The "Electronic Drag" Effect

The nitro group on the phenyl ring pulls electron density away from the aromatic system.

  • Consequence: The

    
    -proton of the amino acid becomes more acidic than in standard Phe.[1]
    
  • Risk: This increases the rate of proton abstraction by bases (like DIEA or TMP), leading to racemization via the oxazolone mechanism during activation.

  • Mitigation: Use weak bases (Collidine) or base-free activation methods (carbodiimides without tertiary amines) during coupling.[1]

The Orthogonal Workflow

The following diagram illustrates the strategic logic of using Boc-Phe(4-NO2)-OH as a masked precursor.

G Start Boc-Phe(4-NO2)-OH (Starting Material) Coupling SPPS Coupling (Base-Sensitive Step) Start->Coupling Activate Chain Peptide Assembly (Nitro Group Stable) Coupling->Chain TFA Deprotection cycles Branch Decision Point Chain->Branch PathA Path A: Electronic Study (Retain Nitro) Branch->PathA SAR Study PathB Path B: Chemical Handle (Reduce to Amine) Branch->PathB Modification Cleavage HF Cleavage (Final Deprotection) PathA->Cleavage Reduction SnCl2 Reduction (Converts NO2 -> NH2) PathB->Reduction On-Resin Reduction->Cleavage

Figure 1: Strategic workflow for Boc-Phe(4-NO2)-OH utilization.[1] The Nitro group serves as a stable passenger through TFA/HF conditions unless specifically reduced.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling Protocol (Racemization Control)

Objective: Couple Boc-Phe(4-NO2)-OH to the resin-bound amine while suppressing racemization.[1]

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).[1] Avoid HBTU/DIEA if possible.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step:

  • Dissolution: Dissolve 3.0 equivalents (eq) of Boc-Phe(4-NO2)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

  • Activation: Add 3.0 eq of DIC. Allow to pre-activate for 2 minutes. Note: The solution may turn yellow; this is normal for Oxyma adducts.

  • Coupling: Add the mixture to the resin (preswollen in DMF).

  • Reaction Time: Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test.

    • Blue beads: Incomplete coupling.[1] Re-couple using HATU/Collidine (0.5 eq base only).

    • Colorless beads: Complete coupling.[1]

Boc Deprotection

The nitro group is stable to acidic conditions. Standard Boc removal applies:

  • Pre-wash: DCM (2 x 1 min).

  • Deprotection: 50% TFA in DCM (1 x 1 min, then 1 x 20 min).

  • Wash: DCM (3x), then DMF (3x).

  • Neutralization: 5% DIEA in DMF (2 x 2 min). Critical: Ensure complete neutralization before next coupling.

Part 4: Post-Synthetic Modification (Nitro Reduction)[1]

This is the high-value application. Converting the nitro group to an amine (Phe(4-NH2)) creates a "handle" for attaching fluorophores or drugs after the peptide chain is built, avoiding side reactions during synthesis.

Protocol: On-Resin Stannous Chloride Reduction

Context: This is performed after peptide assembly but before HF cleavage.[1]

Reagents:

  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ).
    
  • Solvent: DMF.

Workflow:

  • Preparation: Prepare a 2.0 M solution of

    
     in DMF. (Sonicate if necessary; the solution will be slightly turbid/milky).
    
  • Incubation: Add the solution to the resin-bound peptide (ensure the resin is fully covered).

  • Conditions: Shake at room temperature for 12–16 hours (Overnight).

  • Washing (Critical): The tin salts are sticky. Wash extensively:

    • DMF (5 x 2 min)

    • DMF/Water (1:[1]1) (3 x 2 min) — Essential to remove inorganic salts.[1]

    • MeOH (3 x 2 min)

    • DCM (3 x 2 min)

  • Validation: Cleave a small aliquot. Analyze via HPLC/MS.

    • Mass Shift: The mass should decrease by 30 Da (

      
       [-32] + 
      
      
      
      [+2] = -30).[1]
    • Example: If peptide MW is 1000, product will be 970.

Part 5: Quality Control & Storage[1]

Self-Validating QC System

To ensure the integrity of your Boc-Phe(4-NO2)-OH stock and synthesized peptides, adopt this check-system:

QC CheckMethodologyAcceptance Criteria
Stock Purity TLC (CHCl3:MeOH:AcOH 85:10:5)Single spot.

distinct from free p-nitro-Phe.[1]
Chirality Check Marfey’s Method (FDAA)Post-hydrolysis derivatization must show <1% D-isomer.[1]
Reduction Efficiency UV-Vis SpectroscopyNitro-Phe absorbs at ~280nm (shoulder).[1] Amino-Phe (reduced) has a distinct shift and fluorescence.[1]
Storage
  • Temperature: +2°C to +8°C (Desiccated).[1]

  • Stability: Hygroscopic.[1] Store under Argon if possible. Moisture leads to slow hydrolysis of the Boc group over months.

References

  • PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on protecting group stability, including Nitro group orthogonality).

  • Merrifield, R. B. (1963).[8] Solid Phase Peptide Synthesis.[1][8][9][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text for SPPS protocols).

Sources

A Spectroscopic Guide to Boc-4-nitro-L-phenylalanine: Navigating NMR and IR Data for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount. Boc-4-nitro-L-phenylalanine, a key derivative of L-phenylalanine, serves as a critical component in the synthesis of novel peptides and therapeutics.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitro (-NO₂) functionality on the phenyl ring, offers distinct advantages for chemical modification and peptide assembly.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of Boc-4-nitro-L-phenylalanine, offering researchers and scientists a comprehensive reference for its identification and characterization.

Molecular Structure and Its Spectroscopic Implications

The structural features of Boc-4-nitro-L-phenylalanine, with the chemical formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.30 g/mol , directly influence its spectral output.[3] The presence of the Boc group, the chiral center at the alpha-carbon, and the para-substituted aromatic ring with an electron-withdrawing nitro group create a unique electronic environment. This, in turn, gives rise to a distinct and predictable pattern in both NMR and IR spectroscopy. Understanding these correlations is fundamental to confirming the identity and purity of the compound.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of Boc-4-nitro-L-phenylalanine is expected to exhibit characteristic signals corresponding to the protons of the Boc group, the amino acid backbone, and the nitrophenyl side chain. The exact chemical shifts can vary slightly depending on the solvent used, with common choices being deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Data (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
tert-butyl (Boc)~1.4Singlet9H-
β-CH₂~3.1 - 3.3Multiplet2H-
α-CH~4.6Multiplet1H-
NH (amide)~5.1Doublet1H~8.0
Aromatic H (ortho to -CH₂)~7.4Doublet2H~8.5
Aromatic H (ortho to -NO₂)~8.2Doublet2H~8.5
COOHBroad singlet1H-

Expert Insights: The downfield shift of the aromatic protons at ~8.2 ppm is a direct consequence of the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons. The amide proton's chemical shift and coupling to the alpha-proton are characteristic of a protected amino acid. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in Boc-4-nitro-L-phenylalanine will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data (in CDCl₃)
Carbon AtomExpected Chemical Shift (δ, ppm)
tert-butyl (CH₃)~28
tert-butyl (quaternary C)~80
β-CH₂~38
α-CH~54
Aromatic C (para to -CH₂)~124
Aromatic C (ortho to -CH₂)~130
Aromatic C (ipso to -CH₂)~145
Aromatic C (ipso to -NO₂)~147
C=O (Boc)~155
C=O (Carboxylic acid)~175

Expert Insights: The chemical shifts of the aromatic carbons are significantly influenced by the nitro substituent. The carbon atom directly attached to the nitro group (ipso to -NO₂) is expected to be the most downfield among the aromatic signals due to the strong deshielding effect.

Infrared (IR) Spectral Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Boc-4-nitro-L-phenylalanine will display absorption bands corresponding to the N-H, C-H, C=O, and N-O bonds.

Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-H (amide)Stretching
~3000-2850C-H (aliphatic)Stretching
~1710C=O (carboxylic acid & urethane)Stretching
~1520 & ~1350N-O (nitro group)Asymmetric & Symmetric Stretching
~1160C-O (urethane)Stretching

Trustworthiness through Self-Validation: The presence of all these characteristic peaks in an experimental IR spectrum provides a high degree of confidence in the identity of the sample as Boc-4-nitro-L-phenylalanine. The distinct, strong absorptions of the nitro group are particularly diagnostic.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Ensure the ATR crystal is clean.

  • Place a small amount of the powdered Boc-4-nitro-L-phenylalanine sample onto the crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Record the spectrum.

  • Clean the crystal thoroughly after the measurement.

Structural Visualization

Caption: Molecular structure of Boc-4-nitro-L-phenylalanine.

Conclusion

The spectroscopic characterization of Boc-4-nitro-L-phenylalanine by NMR and IR is a critical step in ensuring its quality for research and development. The predictable and distinct spectral features arising from its unique molecular structure allow for unambiguous identification. This guide provides a foundational understanding of the expected spectral data and the rationale behind the interpretation, empowering researchers to confidently utilize this important amino acid derivative in their synthetic endeavors.

References

  • PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Boc-4-Nitro-L-Phenylalanine. [Link]

  • Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

Sources

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is a fundamental principle that dictates the success of complex molecular construction. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a venerable and powerful tool, particularly for the reversible masking of the α-amino group of amino acids.[1] Its introduction revolutionized solid-phase peptide synthesis (SPPS) and continues to be a cornerstone in both academic research and the industrial production of peptide-based therapeutics.[2][3] This guide provides an in-depth exploration of the Boc group, elucidating its chemical properties, the mechanisms of its application and removal, and its strategic role in the art of peptide synthesis.

Core Principles: Why the Boc Group is a Workhorse in Synthesis

The efficacy of the Boc protecting group lies in a delicate balance of stability and lability. As a carbamate, it effectively neutralizes the nucleophilicity of the amino group, rendering it inert to the coupling conditions required to form a peptide bond.[1][4] This preventative measure is crucial to ensure the orderly, stepwise assembly of a defined peptide sequence.[2] The widespread adoption of the Boc group is attributable to several key features:

  • Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other, more robust protecting groups.[1][5]

  • Base and Nucleophile Stability: It exhibits exceptional stability in the presence of bases and a wide array of nucleophiles, a critical feature for orthogonal protection schemes.[6]

  • Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, offering a valuable orthogonal vector for deprotection in complex syntheses.[1]

  • Enhanced Solubility and Crystallinity: The introduction of the lipophilic tert-butyl group can improve the solubility of amino acid derivatives in organic solvents and many Boc-protected amino acids are stable, crystalline solids that are easy to handle and store.[1]

This unique combination of properties allows for a "graduated acid lability" approach in what is known as the Boc/Bzl protection strategy for SPPS. In this classic methodology, the temporary Nα-Boc group is removed with a moderate acid (TFA), while more permanent side-chain protecting groups, typically benzyl-based ethers and esters, require a much stronger acid like liquid hydrogen fluoride (HF) for their removal during the final cleavage step.[7][8][9]

The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is paramount for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection: Masking the Amine

The most prevalent method for installing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1][2][10]

The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][11] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide or tert-butanol.[12][13]

Boc_Protection_Mechanism

Caption: Mechanism of Boc Protection of an Amino Acid.

Boc Deprotection: Unveiling the Amine for Elongation

The removal of the Boc group is the critical step that allows for the elongation of the peptide chain. This is achieved through acidolysis, typically with TFA.[2][14] The mechanism involves several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[15][16]

  • Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a relatively stable tertiary tert-butyl carbocation and a carbamic acid intermediate.[4][14]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free α-amino group.[15][16]

  • Protonation of the Free Amine: In the acidic environment, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[15]

Boc_Deprotection_Mechanism

Caption: Acid-catalyzed deprotection of a Boc-protected peptide.

It is crucial to perform Boc deprotection in a system that is not closed, as the reaction generates carbon dioxide gas.[15]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the development of SPPS by Bruce Merrifield.[9] The typical Boc-SPPS cycle is a repetitive sequence of steps designed to build a peptide chain on a solid support (resin).[2]

Boc_SPPS_Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

A critical step after deprotection is neutralization.[7] The trifluoroacetate salt formed must be converted back to the free amine before the next coupling reaction can proceed. This is typically achieved by washing the resin with a solution of a hindered base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM).[2]

Practical Considerations and Field-Proven Insights

While the Boc strategy is robust, successful implementation requires attention to detail, particularly concerning side reactions and the choice of reagents.

The Challenge of the tert-Butyl Cation and the Role of Scavengers

During the acid-mediated deprotection of the Boc group, a reactive electrophile, the tert-butyl carbocation, is generated.[7][14] This cation can lead to undesirable side reactions by alkylating electron-rich amino acid residues, particularly the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[16][17]

To mitigate this, scavengers are added to the deprotection and cleavage cocktails. These are nucleophilic species that react with and "trap" the carbocations before they can modify the peptide.[14][18] The choice of scavenger is dictated by the amino acids present in the peptide sequence.

ScavengerTarget Residue(s)Mechanism of Action
Thioanisole Trp, Met, TyrS-alkylation prevents side chain modification.
Anisole TrpFriedel-Crafts alkylation on the aromatic ring.
1,2-Ethanedithiol (EDT) Trp, CysForms a stable thioacetal with the carbocation.
Triisopropylsilane (TIS) TrpReduces the indole ring to prevent modification.
Water GeneralCan quench the carbocation to form tert-butanol.

Table 1: Common scavengers used in Boc chemistry to prevent side reactions.

The trifluoroacetic acid-mediated removal of t-butyl groups can also lead to the formation of t-butyl trifluoroacetate, which itself is an alkylating agent.[19] Scavengers are effective at destroying this ester in addition to trapping the free cation.[19]

Common Side Reactions in Boc-SPPS

Beyond carbocation-mediated damage, other side reactions can occur during the Boc-SPPS workflow:

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions. This can lead to a mixture of α- and β-linked peptides upon ring-opening.[20][21] Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[21]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to cleave the dipeptide from the resin, forming a stable diketopiperazine. This is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminus is protonated after deprotection, making it less nucleophilic.[20][21]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.

Boc vs. Fmoc: A Comparative Analysis

The primary alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between them depends on the specific peptide sequence, the scale of the synthesis, and available resources.[8][22]

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Moderately strong acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl-based (acid-labile)tert-Butyl-based (acid-labile)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality "Graduated Lability" (not truly orthogonal)[7]Truly Orthogonal (Acid vs. Base)[8]
Advantages Can be better for long, aggregating sequences due to protonation of the N-terminus, which disrupts interchain hydrogen bonding.[8][22] Boc-protected amino acids are generally less expensive.[]Milder overall conditions, avoiding the use of highly hazardous HF.[24] Compatible with a wider range of sensitive modifications.[8] Generally yields higher purity crude products.[8]
Disadvantages Requires hazardous strong acids (HF) and specialized equipment.[8][24] Harsher conditions can lead to more side reactions.Piperidine can cause side reactions like aspartimide formation. Fmoc deprotection can be problematic for sterically hindered residues.

Table 2: Head-to-head comparison of the Boc and Fmoc SPPS strategies.

While the Fmoc strategy has become the more dominant method for routine peptide synthesis due to its milder conditions and true orthogonality, the Boc strategy remains an indispensable tool, especially for the synthesis of long and difficult sequences prone to aggregation and in certain large-scale industrial applications.[8][22]

Experimental Protocols

The following are generalized, foundational protocols for the key steps involving the Boc group in amino acid chemistry.

Protocol: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in the chosen 1:1 solvent mixture containing a suitable base (e.g., NaOH, 1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Wash the remaining aqueous layer with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[2]

Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Nα-Boc group from a resin-bound peptide.[2][20]

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the peptide-resin in DCM for 15-20 minutes in a reaction vessel.

  • Drain the DCM.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 2 minutes. Drain, then add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[20]

  • Drain the TFA solution.

  • Wash: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt.

  • Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

  • The resin is now ready for the next coupling step.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of amino acid chemistry and peptide synthesis. Its unique chemical properties—chiefly its stability to a broad range of reagents and its lability under specific acidic conditions—have enabled the synthesis of countless peptides for research, diagnostics, and therapeutic applications.[3][25] While the milder Fmoc strategy has gained widespread popularity, a deep understanding of Boc chemistry remains essential for the modern synthetic chemist. Its continued relevance in the synthesis of complex and aggregation-prone sequences, as well as in established industrial processes, ensures that the Boc group will remain a vital component of the synthetic chemist's toolkit for the foreseeable future. The mastery of its application, including the strategic use of scavengers and an awareness of potential side reactions, empowers researchers to construct complex molecular architectures with precision and efficiency.

References

  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed February 11, 2026.
  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Accessed February 11, 2026.
  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis. Accessed February 11, 2026.
  • Benchchem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Accessed February 11, 2026.
  • Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Accessed February 11, 2026.
  • Benchchem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Accessed February 11, 2026.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed February 11, 2026.
  • Vertex AI Search.
  • Master Organic Chemistry. Amine Protection and Deprotection. Accessed February 11, 2026.
  • Benchchem. A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Accessed February 11, 2026.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed February 11, 2026.
  • Chemistry Steps. Boc Protecting Group for Amines. Accessed February 11, 2026.
  • Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Accessed February 11, 2026.
  • AltaBioscience. Fmoc Amino Acids for SPPS. Accessed February 11, 2026.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed February 11, 2026.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them. Accessed February 11, 2026.
  • GenScript. Terminology of Antibody Drug for Boc Chemistry. Accessed February 11, 2026.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed February 11, 2026.
  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Accessed February 11, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Pharmaceutical Research. Accessed February 11, 2026.
  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Accessed February 11, 2026.
  • Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Accessed February 11, 2026.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Accessed February 11, 2026.
  • Wikipedia.

Sources

Strategic Sourcing and Technical Utilization of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

[1][2]

Executive Summary

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH; CAS: 33305-77-0) is a specialized non-canonical amino acid derivative critical for peptide engineering, peptidomimetic drug discovery, and materials science.[1][2][3] Unlike standard amino acids, its value lies in the 4-nitro functionality , which serves two distinct strategic roles:

  • Electronic Modulation: It acts as a non-perturbing, electron-withdrawing probe for fluorescence quenching studies and π-π stacking interactions in self-assembling nanomaterials.[1]

  • Latent Functionality: It functions as a "masked" precursor to 4-amino-phenylalanine (Phe(4-NH₂)), allowing for site-specific orthogonal functionalization (e.g., dye labeling, cross-linking) after peptide assembly.[1]

This guide synthesizes supply chain intelligence with rigorous technical protocols to ensure the procurement of high-fidelity reagents and their successful integration into experimental workflows.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Before selecting a supplier, researchers must define the required specifications.[1] Inconsistencies in the nitration regio-selectivity during manufacturing can lead to significant downstream failures.[1]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[1]

  • CAS Number: 33305-77-0 (L-isomer)[1][4]

    • Warning: Do not confuse with the DL-isomer (CAS: 86937-80-6) or the 3-nitro isomer (CAS: 131980-29-5).[1]

  • Molecular Weight: 310.30 g/mol [4][5]

  • Formula: C₁₄H₁₈N₂O₆[3][4]

Critical Quality Attributes (CQAs) Table
AttributeSpecificationScientific Rationale (Causality)
Purity (HPLC) ≥ 98.0%Impurities >2% often include the 2-nitro regioisomer , which alters peptide folding and binding affinity due to steric clash.[1]
Chiral Purity ≥ 99.5% ee (L-isomer)The nitration of Phenylalanine requires strong acids (HNO₃/H₂SO₄) which can induce racemization.[1] High D-isomer content ruins peptide secondary structure (e.g., helix disruption).[1]
Water Content ≤ 1.0%Excess moisture hydrolyzes active esters during coupling (e.g., HATU/DIC), reducing yield and wasting expensive reagents.[1]
Appearance White to Light Yellow PowderDark orange/brown coloration indicates degradation or presence of free nitro-compounds/oxides.[1]

Part 2: Supply Chain Landscape & Selection Logic

The market is divided into three tiers.[1] Your choice should be dictated by the phase of development (Discovery vs. Process Development).

Tier 1: Global Catalog Distributors (High Reliability / High Cost)[2]
  • Examples: Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), TCI Chemicals.[1]

  • Use Case: Small scale (<5g), initial screening, or when immediate delivery is critical.[1]

  • Pros: Guaranteed CoA, standardized packaging, global logistics.[1]

  • Cons: Significantly higher cost per gram; rarely offer bulk customization.[1]

Tier 2: Specialized Peptide Reagent Suppliers (Best Balance)[2]
  • Examples: Chem-Impex International , Bachem , Iris Biotech , Aapptec .[1]

  • Use Case: Solid-Phase Peptide Synthesis (SPPS) campaigns (5g – 100g).

  • Pros: These vendors specifically test for SPPS suitability (e.g., solubility in DMF). They often provide specific data on enantiomeric excess.[1]

  • Recommendation: Chem-Impex and Aapptec are frequently cited in SPPS literature for reliable Boc-derivatives.[1]

Tier 3: Bulk Manufacturers (Cost Efficiency / Higher Risk)[2]
  • Examples: Sarchem Labs, various vetted manufacturers in China/India (e.g., Shanghai Amole).[1]

  • Use Case: Scale-up (>100g) or cost-sensitive academic projects.

  • Pros: Low cost.

  • Cons: Batch-to-batch variability.[1] Mandatory internal validation (QC) is required before use.[1]

Visualization: Supplier Selection Decision Tree

SupplierSelectionStartStart: Define RequirementScaleQuantity Needed?Start->ScaleAppApplication Criticality?Scale->App< 5gTier2Tier 2: Peptide Specialists(Chem-Impex, Bachem)Quality/Cost BalanceScale->Tier25g - 100gTier3Tier 3: Bulk Mfg(Sarchem, Direct)Cost > SpeedScale->Tier3> 100gTier1Tier 1: Global Catalog(Sigma, TCI)Speed > CostApp->Tier1High (GLP/Ref Std)App->Tier2Routine SynthesisQC_CheckMANDATORY INTERNAL QC(Chiral HPLC + NMR)Tier3->QC_CheckBefore Use

Figure 1: Strategic decision matrix for sourcing Boc-Phe(4-NO₂)-OH based on scale and risk tolerance.

Part 3: Self-Validating Quality Assurance Protocol

Do not blindly trust the Certificate of Analysis (CoA) from Tier 3 suppliers.[1] Perform this rapid check to validate the reagent before committing it to a synthesis.[1]

Protocol: Chiral Identity & Purity Check

Objective: Confirm L-isomer identity and absence of 2-nitro regioisomer.

  • Sample Prep: Dissolve 1 mg of Boc-Phe(4-NO₂)-OH in 1 mL of MeOH (HPLC grade).

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min; Detection: UV @ 254 nm (aromatic) and 280 nm (nitro absorbance).[1]

  • Acceptance Criteria:

    • Main peak retention time matches L-standard.[1]

    • Minor enantiomer (D-isomer) < 0.5% AUC.[1]

    • No shoulder peaks (indicative of regioisomers).[1]

Part 4: Application Workflows

Workflow A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Boc group is acid-labile (removed by TFA), but the nitro group is stable to standard Boc-SPPS cycles.[1]

Context: Standard Boc chemistry uses TFA for deprotection and HF for cleavage.[1] The nitro group survives HF cleavage, making it robust.[1]

  • Coupling Reagents: Use DIC/HOBt or HATU/DIEA .[1]

    • Note: Avoid prolonged exposure to high base concentrations (e.g., 20% piperidine in Fmoc chemistry) if using this in a hybrid strategy, though Boc chemistry typically avoids this.[1]

  • Solubility: Boc-Phe(4-NO₂)-OH is hydrophobic.[1] Dissolve in minimal DMF or NMP. If precipitation occurs, add 10% DMSO.[1]

  • Monitoring: The nitro group quenches fluorescence.[1] If using UV monitoring for coupling efficiency, expect altered absorbance profiles compared to standard Phe.[1]

Workflow B: On-Resin Reduction (The "Latent Amine" Strategy)

Converting the nitro group to an amine after peptide assembly allows for the creation of 4-amino-phenylalanine, which is otherwise difficult to protect/deprotect selectively.[1]

Method: Stannous Chloride (SnCl₂) Reduction.[1]

  • Why SnCl₂? It is compatible with the solid phase and milder than catalytic hydrogenation (H₂/Pd), which is difficult to perform on solid support.[1]

Step-by-Step Protocol:

  • Assembly: Synthesize the full peptide containing Phe(4-NO₂) on the resin (Boc group removed from N-terminus if necessary, or kept if N-terminal protection is desired).[1]

  • Wash: Wash resin 3x with DMF.[1]

  • Preparation: Prepare a 2M solution of SnCl₂·2H₂O in DMF.[1] (Solution will be slightly acidic).[1]

  • Reaction: Add SnCl₂ solution to the resin. Shake at room temperature for 2–4 hours.

  • Validation: Perform a Kaiser Test .

    • Result: The side chain is now an aniline (primary amine).[1] It should test Positive (Blue) even if the N-terminus is protected, unless the aniline is sterically hindered or the test is specific to aliphatic amines.[1]

    • Better Validation: Cleave a small aliquot and analyze by LC-MS.[1] Mass shift: -30 Da (Conversion of -NO₂ [46] to -NH₂ [16]).[1]

Visualization: Reduction Workflow

ReductionWorkflowResin_NO2Peptide-Phe(4-NO₂)-ResinResin_NH2Peptide-Phe(4-NH₂)-ResinResin_NO2->Resin_NH2ReductionReagentSnCl₂ / DMF(2M, 4 hrs, RT)Reagent->Resin_NO2CleavageHF CleavageResin_NH2->CleavageFinalFree Peptide(Mass = M - 30 Da)Cleavage->Final

Figure 2: Workflow for the on-resin conversion of the nitro precursor to the amino-functionalized peptide.

References

  • PubChem. (n.d.).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (CID 7021882).[1][2] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • Royal Society of Chemistry. (2012).[1] Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine...[1][6] Soft Matter.[1][7] Retrieved January 31, 2026, from [Link][1]

  • National Institutes of Health (PMC). (2014).[1] Synthesis of Novel Peptides Using Unusual Amino Acids.[1][8] Retrieved January 31, 2026, from [Link][1]

Technical Guide: Stability & Storage of N-Boc-p-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-Boc-p-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH) is a non-canonical amino acid derivative critical for introducing distinct electronic properties or "handles" (via nitro-reduction) into peptide backbones.[1] While generally robust, its stability is compromised by two opposing forces: acid-catalyzed deprotection of the carbamate (Boc) and base-catalyzed racemization driven by the electron-withdrawing nitro group.[1]

The Golden Rule of Storage:

Store at +2°C to +8°C , strictly desiccated , and protected from light . Failure to control moisture leads to autocatalytic deprotection. Failure to control light leads to nitro-group degradation.[1]

Chemical Profile & Critical Properties

To manage stability, one must understand the molecule's specific vulnerabilities.

PropertySpecificationCritical Note
Compound Name N-Boc-p-nitro-L-phenylalanineAlso: Boc-4-nitro-L-phenylalanine
CAS Number 33305-77-0Verify CAS to distinguish from D-isomer or free acid.[1]
Molecular Weight 310.30 g/mol Essential for stoichiometry calculations.[1]
Appearance White to faint yellow powderYellowing indicates photo-degradation or free amine formation.[1]
Melting Point 115–118°C (Typical)Lower MP (<110°C) often indicates solvent entrapment or impurity.[1]
Solubility MeOH, DMF, DCM, DMSOPoor solubility in water; moisture uptake is surface-adsorbed.[1]

Mechanisms of Instability (The "Why")

Unlike standard Boc-Phenylalanine, the p-nitro derivative possesses unique electronic characteristics that alter its stability profile.[1]

The Nitro Effect (Electronic Withdrawal)

The nitro group (-NO₂) at the para position is strongly electron-withdrawing.[1] This pulls electron density away from the aromatic ring and, inductively, from the


-carbon.
  • Consequence: The

    
    -proton is more acidic than in native Phenylalanine.[1]
    
  • Risk: Higher susceptibility to racemization (conversion from L to D isomer) in the presence of bases (e.g., DIEA, Piperidine) or elevated temperatures.

The Boc Vulnerability (Acidolysis)

The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile.[1] However, atmospheric moisture combined with trace residual acid (from synthesis or degradation) can form a localized acidic environment, triggering premature deprotection.[1]

Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on environmental triggers.

DegradationPathways Compound N-Boc-p-nitro-L-Phe (Intact) Trigger_Acid Moisture + Trace Acid Compound->Trigger_Acid Trigger_Base Base (DIEA) / Heat Compound->Trigger_Base Trigger_Light UV/Vis Light Compound->Trigger_Light Result_Deprotect Free Amine Salt (H-Phe(4-NO2)-OH) Trigger_Acid->Result_Deprotect Autocatalytic Cleavage Result_Racemate Racemization (L/D Mixture) Trigger_Base->Result_Racemate Proton Abstraction (Enolate Formation) Result_Photo Photo-degradation (Yellow/Brown Impurities) Trigger_Light->Result_Photo Radical Mechanism

Figure 1: Environmental triggers leading to specific degradation products.[1] Note the distinct pathways for moisture (cleavage) vs. heat/base (stereochemical loss).[1]

Storage & Handling Protocols

This protocol is designed to be self-validating : if the material changes appearance or solubility, the protocol has been breached.

Storage Conditions Table
ParameterRecommended ConditionScientific Rationale
Temperature +2°C to +8°C Slows kinetic degradation.[1] Freezing (-20°C) is acceptable but increases condensation risk upon thawing.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation and excludes atmospheric moisture.[1]
Container Amber Glass Blocks UV/Vis light to prevent nitro-group excitation and degradation.[1]
Desiccation Required Water acts as a nucleophile or facilitates acid hydrolysis.[1]
Cap Seal Parafilm + Tape Prevents gas exchange in cold storage environments.[1]
The "Thaw-Equilibrate" Rule

Crucial Step: When removing the bottle from cold storage (4°C or -20°C), do not open it immediately.

  • Place the sealed bottle in a desiccator at room temperature.

  • Wait 30–60 minutes for the bottle to reach ambient temperature.

  • Why? Opening a cold bottle introduces atmospheric moisture which condenses instantly on the powder, initiating the "Moisture + Trace Acid" degradation pathway shown in Figure 1.

Quality Control & Re-Validation

Before using stored material in high-value synthesis, validate its integrity.[1]

Quick Check: Visual & Solubility
  • Pass: White powder, dissolves clear in DMF.[1]

  • Fail: Yellow/Orange clumps, or turbidity in DMF (indicates free amino acid which is less soluble in organic solvents).[1]

Instrumental Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 214 nm (peptide bond/carbonyl) and 254 nm (nitro aromatic).[1]

  • Acceptance: Purity > 98%.

    • Note: The nitro group provides strong UV absorbance.[1] Impurities lacking the nitro group may be less visible at 254 nm.[1]

QC Decision Tree

QC_Workflow Start Material Retrieval Visual Visual Inspection: Is it White/Off-White? Start->Visual Solubility Solubility Test (DMF): Is it Clear? Visual->Solubility Yes Reject_Color REJECT: Photo-degradation Visual->Reject_Color No (Yellow/Brown) HPLC HPLC Analysis: Purity > 98%? Solubility->HPLC Yes Reject_Sol REJECT: Hydrolysis (Free Acid) Solubility->Reject_Sol No (Turbid) Reject_Purity REJECT: Purify or Discard HPLC->Reject_Purity No Approve APPROVE for Synthesis HPLC->Approve Yes

Figure 2: Step-by-step Quality Control workflow to prevent synthesis failure.

Handling in Synthesis (Application Notes)

Minimizing Racemization

Due to the electron-withdrawing nitro group, the


-proton is susceptible to abstraction.[1]
  • Coupling Reagents: Use slightly acidic or neutral activation (e.g., DIC/Oxyma) rather than high-base conditions (HATU/DIEA) if possible.[1]

  • Base Usage: If using DIEA/NMM, keep the equivalents to a minimum (e.g., 2.0 eq relative to amino acid) and minimize pre-activation time.

Reduction of Nitro Group

If the goal is to reduce the nitro group to an amine (e.g., for cyclization):

  • Perform this on-resin or after peptide assembly.[1]

  • Standard conditions: SnCl₂/DMF or catalytic hydrogenation.[1]

  • Warning: Ensure the Boc group is removed before hydrogenation if you plan to keep the N-terminus protected, as Boc is stable to hydrogenation but the resulting amine might react if not protected orthogonally.

References

  • PubChem. (2025).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual reference for Boc stability mechanisms). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH) from commercially available 4-nitro-L-phenylalanine. This non-canonical amino acid is a critical intermediate in the development of stapled peptides, protease inhibitors, and spectroscopic probes due to the unique electronic properties of the nitro group.

Unlike generic protection protocols, this guide addresses the specific solubility challenges posed by the nitro-substituted aromatic ring and provides a self-validating workup procedure to minimize racemization and maximize yield (>90%).

Reaction Principle & Mechanism

The synthesis utilizes a modified Schotten-Baumann reaction. The amino group of 4-nitro-L-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (


).
  • Solubilization: The zwitterionic amino acid is solubilized using a base (NaOH or

    
    ), converting the ammonium group (
    
    
    
    ) to a reactive amine (
    
    
    ) and the carboxylic acid to a carboxylate.
  • Nucleophilic Attack: The free amine attacks the

    
    .
    
  • Elimination: The unstable tetrahedral intermediate collapses, releasing tert-butanol and

    
     (gas), driving the reaction forward.
    

Critical Mechanistic Insight: The electron-withdrawing nitro group (


) on the phenyl ring slightly decreases the nucleophilicity of the 

-amine compared to native phenylalanine. Consequently, maintaining the pH between 9.5 and 10.5 is vital. If pH < 9, the amine protonates and reaction stalls; if pH > 11, hydrolysis of the

reagent competes significantly.

Materials & Equipment

Reagents
ReagentGradeRole
4-Nitro-L-phenylalanine >98% (HPLC)Starting Material
Di-tert-butyl dicarbonate (

)
Synthesis GradeProtecting Group Source
1,4-Dioxane ACS ReagentCo-solvent (Organic)
Sodium Hydroxide (1N) Standard Soln.[1][2]Base / pH Control
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Potassium Hydrogen Sulfate (

)
1M AqueousAcidification (Gentle)
Sodium Sulfate (

)
AnhydrousDrying Agent
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar.

  • pH meter (calibrated) or high-precision pH strips.

  • Rotary evaporator with water bath (< 40°C).[3]

  • Separatory funnel (500 mL).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Solubilization & Setup
  • Preparation: In a 250 mL round-bottom flask, suspend 4-nitro-L-phenylalanine (5.0 g, 23.8 mmol) in Water (30 mL).

  • Basification: Add 1N NaOH (approx. 24 mL) dropwise while stirring until the solution becomes clear and the pH stabilizes at 10.0 .

    • Expert Tip: Do not overshoot pH 11. High alkalinity promotes racemization via enolization of the

      
      -proton, especially with the electron-withdrawing nitro group present.
      
  • Co-solvent Addition: Add 1,4-Dioxane (60 mL). The mixture should remain homogenous.

Phase 2: Reaction (Boc-Protection)[2]
  • Reagent Addition: Add

    
      (5.7 g, 26.1 mmol, 1.1 eq) to the stirring solution. If 
    
    
    
    is solid, dissolve it in a minimal amount of dioxane first.
  • Incubation: Stir the reaction mixture at Room Temperature (20–25°C) for 12–16 hours.

  • Monitoring: Monitor pH every 2 hours for the first 6 hours. As the amine reacts, the pH may drop. Add 1N NaOH dropwise to maintain pH ~9–10.

    • Endpoint Validation: The reaction is complete when TLC (System: CHCl₃/MeOH/AcOH 90:8:2) shows the disappearance of the starting material (ninhydrin positive) and appearance of the product (UV active, ninhydrin negative).

Phase 3: Workup & Isolation[2]
  • Evaporation: Remove the bulk of the dioxane using a rotary evaporator at 35°C . Do not exceed 40°C to prevent thermal degradation.

  • Wash (Impurity Removal): Dilute the remaining aqueous residue with water (20 mL). Wash with Diethyl Ether or Hexane (2 x 30 mL).

    • Why? This step extracts unreacted

      
       and tert-butanol byproducts while the product remains in the aqueous phase as a carboxylate salt.
      
  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Add 1M

    
      dropwise until pH reaches 2.0–2.5 .
    
    • Why

      
      ? It is a milder acid than HCl, reducing the risk of removing the Boc group (which is acid-labile). The product will precipitate or oil out as a white/pale yellow solid.
      
  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous

    
     . Filter off the solids.[1][3][4][5][6]
    
  • Concentration: Evaporate the EtOAc under reduced pressure to yield a crude solid.

Phase 4: Purification (Crystallization)
  • Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (~50°C).

  • Slowly add Hexane (or Petroleum Ether) until turbidity just persists.

  • Allow the solution to cool to room temperature, then place in a refrigerator (4°C) overnight.

  • Filter the crystals, wash with cold Hexane, and dry under high vacuum.

Workflow Visualization

BocSynthesis Start Start: 4-Nitro-L-Phe Solubilize Dissolve in H2O/Dioxane Adjust pH to 10 (NaOH) Start->Solubilize React Add Boc2O (1.1 eq) Stir 12-16h @ RT Solubilize->React Nucleophilic Attack Evap Evaporate Dioxane (Rotavap < 40°C) React->Evap Reaction Complete Wash Wash Aqueous Layer with Ether/Hexane Evap->Wash Remove excess Boc2O Acidify Acidify to pH 2.5 with 1M KHSO4 Wash->Acidify Precipitate Product Extract Extract into EtOAc Dry over Na2SO4 Acidify->Extract Crystallize Crystallize (EtOAc / Hexane) Extract->Crystallize Product Final Product: Boc-Phe(4-NO2)-OH Crystallize->Product

Figure 1: Process flow for the synthesis and purification of Boc-Phe(4-NO₂)-OH.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity > 98.0%HPLC (C18 column, ACN/H2O gradient)
Melting Point 108 – 112°C (Decomposes)Capillary MP Apparatus
Optical Rotation

to

(c=1, MeOH)
Polarimetry
Identity H-NMR confirms Boc singlet (~1.4 ppm)1H-NMR (DMSO-d6)

1H-NMR Validation (300 MHz, DMSO-d6):

  • 
     1.35 (s, 9H, Boc t-butyl)
    
  • 
     2.9–3.2 (m, 2H, 
    
    
    
    -CH2)
  • 
     4.2 (m, 1H, 
    
    
    
    -CH)
  • 
     7.5 (d, 2H, Ar-H)
    
  • 
     8.1 (d, 2H, Ar-H, ortho to 
    
    
    
    )
  • 
     12.8 (br s, 1H, COOH)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH drifted too low during reaction.Monitor pH frequently; maintain >9.0 to ensure amine nucleophilicity.
Oiling Out Product failed to crystallize during acidification.Extract the oil into EtOAc immediately. Do not try to filter the oil. Dry and crystallize from EtOAc/Hexane.
Impurity (TLC) Unreacted

present.
Ensure the ether/hexane wash of the basic aqueous layer was thorough before acidification.
Racemization pH > 11 or excessive heat.Strictly control pH < 11.[3] Keep rotavap bath < 40°C.

Safety & Handling

  • Di-tert-butyl dicarbonate (

    
    ):  Highly toxic by inhalation. Causes skin irritation.[1] Handle in a fume hood. Pressure buildup from 
    
    
    
    evolution is possible; ensure reaction vessels are vented.
  • Nitro Compounds: While 4-nitro-L-phenylalanine is stable, nitro-aromatics can be toxic. Avoid inhalation of dust.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • PubChem. (n.d.).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. 1985, 63, 160. Retrieved October 24, 2025, from [Link]

Sources

The Strategic Utility of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of amino acid derivatives available to the medicinal chemist, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, commonly referred to as Boc-4-nitro-L-phenylalanine, has emerged as a particularly versatile and powerful tool. Its unique trifunctional nature—a readily cleavable N-terminal Boc protecting group, a versatile nitro moiety, and the inherent chirality of the L-phenylalanine backbone—provides a robust platform for the synthesis of complex peptides, peptidomimetics, and other targeted molecules.[1][2]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for the experimental choices, thereby empowering users to effectively harness the full potential of this valuable synthetic intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Boc-4-nitro-L-phenylalanine is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance White to light yellow crystalline powderSigma-Aldrich
Melting Point 124-127 °CSigma-Aldrich
Solubility Soluble in methanol, ethanol, DMF, and DMSOInternal Data

Safety and Handling: Boc-4-nitro-L-phenylalanine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and should be stored in a cool, dry place away from incompatible materials.

Core Applications in Drug Discovery and Development

The utility of Boc-4-nitro-L-phenylalanine in drug discovery is multifaceted, primarily revolving around its role in peptide synthesis and the subsequent functionalization of the incorporated nitro group.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group makes this amino acid highly suitable for the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The Boc group is stable to the basic conditions used for coupling reactions but can be readily removed with moderate acid, typically trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3]

SPPS_Workflow Resin Resin Support Load Load First Amino Acid (e.g., Boc-AA-OH) Resin->Load Esterification Deprotect1 Boc Deprotection (TFA) Load->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Couple Couple Boc-4-nitro-L-Phe-OH Neutralize1->Couple Wash1 Wash Couple->Wash1 Deprotect2 Boc Deprotection (TFA) Wash1->Deprotect2 Neutralize2 Neutralization (DIEA) Deprotect2->Neutralize2 Elongate Continue Elongation Neutralize2->Elongate Cleave Cleavage from Resin (e.g., HF) Elongate->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Boc-SPPS Workflow for incorporating Boc-4-nitro-L-phenylalanine.

This protocol outlines the manual solid-phase synthesis of a dipeptide, for illustrative purposes, on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Gly-OH (as the first amino acid)

  • Boc-4-nitro-L-phenylalanine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1 g of Merrifield resin in DCM (10 mL) for 1 hour in the synthesis vessel.

  • Loading of the First Amino Acid (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH (2 equivalents relative to resin substitution) and cesium carbonate (1 equivalent) in DMF.

    • Add the solution to the swollen resin and heat at 50°C overnight with gentle agitation.

    • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes at room temperature.[2]

    • Wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (10 mL) for 10 minutes.[1]

    • Wash the resin with DCM (3 x 10 mL).

  • Coupling of Boc-4-nitro-L-phenylalanine:

    • In a separate flask, dissolve Boc-4-nitro-L-phenylalanine (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Deprotection and Cleavage:

    • For cleavage from the resin, use a strong acid such as anhydrous HF or TFMSA, following established safety protocols.[4]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.[5]

Post-Synthetic Modification of the Nitro Group

The true synthetic power of incorporating 4-nitro-L-phenylalanine into a peptide sequence lies in the versatility of the nitro group for post-synthetic modifications. The most common and impactful modification is its reduction to an aniline (4-amino-L-phenylalanine). This introduces a nucleophilic handle on the aromatic ring, which can be further functionalized.

Nitro_Reduction_Workflow Peptide_NO2 Resin-Bound Peptide with 4-Nitro-Phe Reduction Nitro Group Reduction (e.g., SnCl2 or H2/Pd/C) Peptide_NO2->Reduction Peptide_NH2 Resin-Bound Peptide with 4-Amino-Phe Reduction->Peptide_NH2 Functionalization Functionalization (e.g., Acylation, Alkylation) Peptide_NH2->Functionalization Cleave_Purify Cleavage and Purification Functionalization->Cleave_Purify

Post-synthetic modification of the nitro group.

This protocol describes the reduction of the nitro group of a 4-nitro-L-phenylalanine residue within a peptide sequence while it is still attached to the solid support.

Materials:

  • Peptide-resin containing a 4-nitro-L-phenylalanine residue

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% N,N-Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reduction Reaction:

    • Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the peptide loading on the resin) in DMF.

    • Add the SnCl₂ solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass change corresponding to the reduction of the nitro group to an amine (a decrease of 30 Da).

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove tin salts.

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (2 x 10 mL) for 5 minutes each to neutralize the newly formed aniline.

  • Final Washing:

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • The resin is now ready for further functionalization of the amino group or for cleavage and purification.

Application in the Synthesis of Bioactive Molecules: The Case of Melphalan Flufenamide

A prominent example of the utility of Boc-4-nitro-L-phenylalanine in drug development is its use in the synthesis of melphalan flufenamide, an anticancer peptide-drug conjugate.[6] The synthesis involves the coupling of Boc-4-nitro-L-phenylalanine with another amino acid derivative, followed by the reduction of the nitro group and subsequent alkylation to form the cytotoxic melphalan moiety.

The synthesis of melphalan flufenamide highlights the key transformations of Boc-4-nitro-L-phenylalanine.[7]

  • Dipeptide Formation: Coupling of Boc-4-nitro-L-phenylalanine with an ethyl ester of another amino acid.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro group to an amine using a palladium catalyst.[3]

  • Bis-alkylation: Reaction of the resulting aromatic amine with an alkylating agent to introduce the bis(2-chloroethyl)amino group.

  • Deprotection: Removal of the Boc protecting group to yield the final drug substance.

This example underscores the strategic advantage of using Boc-4-nitro-L-phenylalanine as a scaffold to introduce a latent reactive site that can be unmasked and functionalized at a later stage in the synthesis.

Development of Photocleavable Linkers and Caged Peptides

The nitrobenzyl moiety is a well-established photolabile protecting group.[8] While 4-nitro-L-phenylalanine itself is not directly photocleavable in the same manner as o-nitrobenzyl derivatives, its aromatic nitro group serves as a precursor for the synthesis of photocleavable linkers. The reduction of the nitro group to an amine, followed by diazotization and substitution, can be employed to introduce functionalities that can be incorporated into o-nitrobenzyl-based photocleavable systems. These linkers are invaluable in drug delivery systems, allowing for the light-triggered release of a therapeutic agent at a specific site.

Furthermore, the incorporation of 4-nitrophenylalanine into a peptide sequence can be used to create "caged" peptides. In this context, the nitro group can quench the fluorescence of a nearby fluorophore or modulate the biological activity of the peptide. Photochemical reduction or cleavage of the nitro group can then restore the fluorescence or activity, providing a powerful tool for studying biological processes with high spatiotemporal control.

Photocleavable_Workflow Inactive_Drug Inactive Drug-Linker Conjugate (Containing Nitro-Aromatic Moiety) Light Light Irradiation (e.g., UV light) Inactive_Drug->Light Active_Drug Active Drug Light->Active_Drug Cleavage Byproducts Linker Byproducts Light->Byproducts

Principle of a photocleavable drug delivery system.

Analytical Characterization

The successful synthesis and purification of peptides and other molecules derived from Boc-4-nitro-L-phenylalanine require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized peptides and for their purification. A typical mobile phase system consists of a gradient of water and acetonitrile, both containing 0.1% TFA. The incorporation of the hydrophobic 4-nitrophenylalanine residue will increase the retention time of the peptide compared to its unsubstituted phenylalanine counterpart.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The expected molecular weight of the peptide should be calculated and compared with the experimental data. The reduction of the nitro group to an amine results in a characteristic mass shift of -30 Da (loss of two oxygen atoms and gain of two hydrogen atoms).

Conclusion

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is a highly valuable and versatile building block in drug discovery and development. Its utility extends from routine peptide synthesis to the creation of complex, functionalized molecules with therapeutic potential. The ability to unmask a reactive amine from the nitro group post-synthesis provides a powerful handle for further chemical elaboration, as exemplified by the synthesis of melphalan flufenamide. Furthermore, its potential application in the development of photocleavable systems highlights its role in the design of sophisticated drug delivery and diagnostic tools. The protocols and insights provided in this guide are intended to facilitate the effective application of this important synthetic intermediate in advancing the frontiers of medicinal chemistry and pharmaceutical science.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Li, P., et al. (2008). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Retrieved from [Link]

  • Shen, W., Zheng, J., & Zhou, Z. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75–91. Retrieved from [Link]

  • Kent, S. B. H., & Alewood, P. F. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Retrieved from [Link]

  • Singh, R. P., et al. (2015). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Green Chemistry, 17(5), 2736-2742. Retrieved from [Link]

  • Carpino, L. A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(1), 130–149. Retrieved from [Link]

  • Figure s1: Peptide characterization by HPLC and LCMS. Peptides name... (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3–33. Retrieved from [Link]

  • WO2021130163A1 - A process for the synthesis of melphalan - Google Patents. (n.d.).
  • Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85–92. Retrieved from [Link]

  • Peptide chemical synthesis can use 2 protocols, Boc (tert‐butyloxycarbonyl) and Fmoc (9‐fluorenylmethyloxycarbonyl)... (n.d.). ResearchGate. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Catalysis Communications, 129, 105737. Retrieved from [Link]

  • Juszczak, K., Szczepankiewicz, W., & Walczak, K. (2024). Synthesis of melphalan flufenamide 5. ResearchGate. Retrieved from [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Lee, Y., et al. (2010). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 15(4), 2623–2632. Retrieved from [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Bringhen, S., et al. (2021). Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma. Cancers, 13(14), 3465. Retrieved from [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent. Retrieved from [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Jordi Labs. Retrieved from [Link]

  • Katoh, T., et al. (2018). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 20(15), 4566–4570. Retrieved from [Link]

  • Synthesis of a new hydrophilic o-nitrobenzyl photocleavable linker suitable for use in chemical proteomics. (2014). ResearchGate. Retrieved from [Link]

  • Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. (2001). ResearchGate. Retrieved from [Link]

  • Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets. (2021). STAR Protocols. Retrieved from [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. Retrieved from [Link]

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (2022). RSC Advances. Retrieved from [Link]

  • Using o-nitrobenzyls as photocleavable linker to prepare... (2020). ResearchGate. Retrieved from [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2009). Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis of tetrapeptide p-nitrophenylanilides containing dehydroalanine and dehydrophenylalanine and their influence on cathepsin C activity. (1998). Journal of Peptide Research. Retrieved from [Link]

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins. (2021). Chemical Society Reviews. Retrieved from [Link]

  • Tetrahedral metal-peptide cage with flexible scaffolds for induced-fit encapsulation. (2025). ChemRxiv. Retrieved from [Link]

  • application to the synthesis of caged AIP, a highly specific inhibitor of calmodulin-dependent protein kinase II. (1995). FEBS Letters. Retrieved from [Link]

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Application Note: Enzymatic Workflows for N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Boc-4-nitro-L-Phe) in chemo-enzymatic synthesis and chemical biology.

Executive Summary

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is a critical non-canonical amino acid (ncAA) used as a scaffold in peptidomimetics and as a precursor for 4-amino-L-phenylalanine (a handle for site-selective bioconjugation). While standard solid-phase peptide synthesis (SPPS) is commonly used, enzymatic strategies offer distinct advantages:

  • Regioselectivity & Stereochemical Purity: Enzymes like Thermolysin allow for the coupling of this sterically demanding residue without racemization, a common risk during the activation of electron-deficient aromatic amino acids.

  • Bio-orthogonal Activation: Nitroreductases can selectively reduce the nitro group (

    
    ) to an aniline (
    
    
    
    ) under mild physiological conditions, facilitating "unmasking" strategies in drug delivery.
  • Kinetic Profiling: The nitro group serves as an electronic probe (Hammett

    
    ) to map the hydrophobic pockets of proteases like Chymotrypsin .
    

Application I: Chemo-Enzymatic Peptide Synthesis (Thermolysin)

Mechanism & Rationale

Thermolysin (EC 3.4.24.27) is a thermostable metalloprotease that, in reverse, catalyzes the formation of peptide bonds. It exhibits strong specificity for hydrophobic residues (Phe, Leu, Val) at the


 and 

positions.
  • Role of Boc-4-nitro-L-Phe: Acts as the Acyl Donor (Carboxyl component). The electron-withdrawing nitro group on the phenyl ring slightly increases the acidity of the carboxylic acid, potentially influencing the thermodynamic equilibrium.

  • Advantages: Avoids the use of harsh coupling reagents (HATU/HBTU) that can cause side reactions with the nitro group or racemization at the

    
    -carbon.
    
Experimental Protocol: Thermolysin-Catalyzed Coupling

Objective: Synthesize the dipeptide Boc-4-nitro-L-Phe-L-Leu-NH₂ .

Materials
  • Enzyme: Thermolysin (from Bacillus thermoproteolyticus), lyophilized powder.

  • Acyl Donor: Boc-4-nitro-L-phenylalanine (1 mmol).

  • Nucleophile: L-Leucine amide hydrochloride (H-L-Leu-NH₂·HCl) (1.2 mmol).

  • Buffer: 0.1 M Tris-HCl, pH 7.5, containing 10 mM

    
     (Ca²⁺ is essential for Thermolysin stability).
    
  • Organic Cosolvent: DMSO or DMF (to solubilize the hydrophobic ncAA).

Workflow
  • Substrate Preparation:

    • Dissolve 310 mg (1 mmol) of Boc-4-nitro-L-Phe and 200 mg (1.2 mmol) of H-L-Leu-NH₂·HCl in 2 mL of DMSO.

    • Note: High substrate concentration drives the equilibrium toward synthesis (Law of Mass Action).

  • Enzyme Activation:

    • Dissolve 10 mg of Thermolysin in 8 mL of the Tris-CaCl₂ buffer.

  • Reaction Initiation:

    • Add the DMSO substrate solution dropwise to the enzyme buffer while stirring.

    • Final Solvent Ratio: ~20% DMSO / 80% Buffer.

    • pH Adjustment: Verify pH is 7.0–7.5. Adjust with 1M NaOH if necessary.

  • Incubation:

    • Incubate at 37°C (or up to 45°C for higher solubility) with gentle shaking for 12–24 hours.

    • Monitoring: Analyze 10 µL aliquots via HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% TFA). Look for the emergence of the dipeptide peak (approx. MW 422 Da).

  • Workup:

    • Quench by adding 10 mL Ethyl Acetate (EtOAc) and acidifying to pH 3 with 1M HCl (to protonate any unreacted acid).

    • Extract the organic layer.[1] Wash with water and brine.

    • Dry over

      
       and concentrate in vacuo.
      

Troubleshooting Table:

Issue Probable Cause Solution
Precipitation Substrate insolubility Increase DMSO to 30-40% or use a biphasic system (EtOAc/Buffer).
Low Yield Thermodynamic equilibrium Add an excess of the nucleophile (Amine) or use a "kinetic trap" (precipitating product).

| No Reaction | Enzyme inactivation | Ensure


 is present. Avoid EDTA. Check pH (Thermolysin is inactive < pH 5). |

Application II: Enzymatic Bioreduction (Nitroreductase)

Mechanism & Rationale

Nitroreductases (NTRs) catalyze the reduction of nitroaromatics to aromatic amines using NAD(P)H.

  • Transformation: Boc-4-nitro -L-Phe

    
     Boc-4-amino -L-Phe.
    
  • Utility: The resulting 4-amino-L-phenylalanine is highly reactive. It can be selectively derivatized with NHS-esters, isothiocyanates, or used in diazotization reactions, enabling the creation of complex antibody-drug conjugates (ADCs) or fluorescent probes.

Experimental Protocol: NTR-Mediated Reduction

Objective: Convert Boc-4-nitro-L-Phe to Boc-4-amino-L-Phe.

Materials
  • Enzyme: Bacterial Nitroreductase (e.g., from E. coli or commercially available NTRs).

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Substrate: Boc-4-nitro-L-Phe.[2][3][4][5][6][7]

  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

Workflow
  • Reaction Mix:

    • Prepare a 10 mM solution of Boc-4-nitro-L-Phe in Methanol (stock).

    • In a reaction vessel, combine:

      • 900 µL Phosphate Buffer.

      • 50 µL Substrate Stock (Final conc: 0.5 mM).

      • 50 µL NADPH (10 mM aqueous stock, Final conc: 0.5 mM).

      • 10 units of Nitroreductase.

  • Incubation:

    • Incubate at 30°C.

    • Note: Some NTRs are oxygen-sensitive (Type I), while others (Type II) work aerobically. For standard E. coli NTR, aerobic conditions are generally acceptable but anaerobic may improve yield by preventing futile redox cycling.

  • Monitoring:

    • UV-Vis Spectroscopy: Monitor the disappearance of the nitro peak (~270-300 nm) and the appearance of the aniline peak (often shifts/fluoresces).

    • Endpoint: Reaction is complete when the UV spectrum stabilizes.

  • Isolation:

    • Acidify to pH 4, extract with Ethyl Acetate.

    • Caution: Aromatic amines are oxidation-sensitive. Store under inert gas (Argon/Nitrogen).

Visualizing the Pathways

The following diagram illustrates the divergent enzymatic pathways for Boc-4-nitro-L-phenylalanine:

EnzymaticPathways Substrate Boc-4-nitro-L-Phe (Substrate) Thermolysin Thermolysin + H-Leu-NH2 (Ca2+, pH 7.5) Substrate->Thermolysin Acyl Donor NTR Nitroreductase + NADPH Substrate->NTR Reduction Chymotrypsin Chymotrypsin (Hydrolysis Profiling) Substrate->Chymotrypsin Probe Product1 Boc-4-nitro-L-Phe-Leu-NH2 (Dipeptide) Thermolysin->Product1 Coupling Product2 Boc-4-amino-L-Phe (Bioconjugation Handle) NTR->Product2 -NO2 -> -NH2 Kinetics Kinetic Data (Km, kcat) Chymotrypsin->Kinetics Analysis

Figure 1: Chemo-enzymatic pathways for Boc-4-nitro-L-phenylalanine utilizing Proteases and Reductases.

References

  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 80(11), 3241-3244.[8] [Link]

  • Parmar, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chymotrypsin Kinetics & Specificity. LibreTexts Chemistry.[Link][1][5][9][10]

Sources

Troubleshooting & Optimization

Preventing racemization of Boc-Phe(4-NO2)-OH during activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Purity Support Hub .

I am your Senior Application Scientist. You are likely here because you are observing varying degrees of D-isomer contamination in your Boc-Phe(4-NO2)-OH couplings. This is a known challenge with electron-deficient aromatic amino acids.[1]

Below is a technical breakdown of why this happens and a validated set of protocols to stop it.

Module 1: The Mechanistic "Why"

To solve the problem, we must first respect the chemistry.[1] Boc-Phe(4-NO2)-OH is not standard Phenylalanine. The presence of the nitro group (


)  at the para position fundamentally alters the electronic landscape of the molecule.[1]

The Inductive Trap: Unlike Phenylglycine (Phg), where the aromatic ring is directly attached to the


-carbon allowing for resonance stabilization of the enolate, Phe(4-NO2) has a methylene spacer (

). Therefore, the racemization is driven primarily by a strong Inductive Effect (-I) .
  • The

    
     group is powerfully electron-withdrawing.[1]
    
  • This pull is transmitted through the

    
    -bonds of the benzyl side chain.[1]
    
  • The electron density at the

    
    -carbon is reduced, significantly lowering the 
    
    
    
    of the
    
    
    -proton compared to native Phe.[1]
  • In the presence of even mild bases (like DIEA) or during slow activation, this proton is labile, leading to Base-Catalyzed Enolization of the active ester.

Visualizing the Risk Pathway:

RacemizationMechanism Start Boc-Phe(4-NO2)-OH Activation Activation (Carbodiimide/Uronium) Start->Activation ActiveEster Active Ester (O-Acylisourea / OBt / Oxyma) Activation->ActiveEster Base Base Presence (DIEA / NMM / Excess Amine) ActiveEster->Base High Risk Product Chiral Product (L-Isomer) ActiveEster->Product Fast Coupling (No Base) Enolization Proton Abstraction (Enolization) Base->Enolization -H+ (Fast due to NO2 Inductive Effect) Racemate Racemic Product (DL-Mix) Enolization->Racemate

Figure 1: The Inductive Trap. The electron-withdrawing nitro group facilitates proton abstraction (enolization) if base is present during the active ester stage.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: I usually use HATU/DIEA for difficult couplings. Why is my chiral purity dropping with Boc-Phe(4-NO2)-OH? A: HATU is a "double-edged sword." While it is a powerful activator, it requires a base (DIEA) to function. Because Phe(4-NO2) has an acidic


-proton, the DIEA effectively acts as a shuttle, stripping the proton from the active ester before the amine nucleophile can attack.[1]
  • Fix: Switch to DIC/Oxyma Pure . This method creates a highly reactive ester without requiring a tertiary amine base.[1]

Q2: Can I just use HOBt as an additive? A: You can, but it is outdated. HOBt is less acidic and forms a less reactive active ester than Oxyma Pure.[1] Slower coupling times = longer window for racemization.[1][2]

  • Data Point: Oxyma Pure generally shows superior suppression of racemization compared to HOBt due to its higher acidity and "leaving group" ability [1].[1]

Q3: My protocol requires pre-activation. Is that safe? A: No. For sensitive residues, pre-activation is dangerous.

  • Why: During pre-activation (e.g., mixing AA + DIC + Oxyma for 5 mins), the active ester sits in solution. Without the amine nucleophile present to consume it immediately, the equilibrium shifts toward enolization or oxazolone formation.[1]

  • Fix: Use In-Situ Activation . Add the coupling agents to the mixture containing the amino acid and the resin/amine simultaneously.[1]

Module 3: Optimized Protocols

These protocols are designed to be self-validating. If you follow the "Critical Checkpoints," the system fails safely rather than silently.

Protocol A: The "Gold Standard" (Base-Free)

Recommended for solid-phase and solution-phase synthesis where pre-neutralization is not required.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide)[3][4]

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • Solvent: DMF or NMP (Keep dry; water accelerates racemization)

Step-by-Step:

  • Preparation: Dissolve Boc-Phe(4-NO2)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Cooling (Critical): Place the solution in an ice bath (

    
    ) for 2 minutes.
    
    • Checkpoint: Cold temperature kinetically slows the proton abstraction (racemization) more than it slows the coupling.[1]

  • Activation: Add DIC (3.0 eq) to the cold solution.

  • Immediate Coupling: Immediately (within 30 seconds) add this mixture to your resin/amine component.[1] Do not pre-activate for >1 minute.

  • Reaction: Allow to react for 60 minutes.

    • Note: If the reaction is slow, re-couple with fresh reagents rather than extending time or adding base.

Protocol B: The "Collidine Rescue" (When Base is Unavoidable)

Use this ONLY if your amine component is a salt (e.g., HCl salt) and requires neutralization.

Reagents:

  • Base: 2,4,6-Trimethylpyridine (Collidine) or TMP (Sym-collidine).

  • Avoid: DIEA, TEA, NMM (Too strong/unhindered).

Step-by-Step:

  • Neutralization: Dissolve your Amine-Salt in DMF.[1] Add Collidine (exactly 1.0 eq relative to the salt).[1]

  • Activation: In a separate vial, dissolve Boc-Phe(4-NO2)-OH and Oxyma Pure. Cool to

    
    .
    
  • Combine: Add DIC to the AA/Oxyma vial, then immediately transfer to the neutralized amine solution.

  • Logic: Collidine is a weak, sterically hindered base (

    
    ). It is strong enough to neutralize the amine salt but too sterically bulky to easily abstract the 
    
    
    
    -proton from the activated Phe(4-NO2).[1]

Module 4: Reagent Selection Matrix

Use this table to audit your current process.

Coupling SystemRisk LevelMechanism of FailureRecommendation
HATU / DIEA High DIEA abstracts acidic

-proton.
AVOID for this residue.[1][2]
HBTU / DIEA High Same as HATU; slower coupling increases risk.[1]AVOID .
DIC / HOBt ModerateSlower activation; HOBt is less effective than Oxyma.[1]Acceptable, but not optimal.
EDC / NHS ModerateSlow reaction kinetics allow time for racemization.[1][2]Use only for aqueous/conjugation work.[1]
DIC / Oxyma Low Fast coupling; acidic additive suppresses base catalysis.[1]PREFERRED .
DIC / Oxyma / Collidine Low-Mod Collidine is hindered; safe for salt neutralization.[1]Use only if base is required.[1][2]

Module 5: Workflow Decision Tree

DecisionTree Start Start: Coupling Boc-Phe(4-NO2)-OH CheckAmine Is the Amine a Salt? (e.g., HCl) Start->CheckAmine NoSalt No (Free Amine) CheckAmine->NoSalt YesSalt Yes (Amine.HCl) CheckAmine->YesSalt ProtocolA Use Protocol A (DIC + Oxyma) NO BASE NoSalt->ProtocolA BaseChoice Select Base for Neutralization YesSalt->BaseChoice WrongBase DIEA / TEA BaseChoice->WrongBase High Racemization Risk RightBase Collidine (TMP) BaseChoice->RightBase Safe Path ProtocolB Use Protocol B (DIC + Oxyma + Collidine) RightBase->ProtocolB

Figure 2: Protocol Selection Logic. Note that avoiding strong bases is the primary control point.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Defines Oxyma Pure as the superior additive for suppressing racemization compared to HOBt/HO
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][5] Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Context: Primary validation of Oxyma in preventing racemization of sensitive residues (like Phg and Cys).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4][6] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Context: Establishes the baseline for additive-based suppression of racemiz
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Context: Detailed review of protecting group stability and side reactions (including Boc vs Fmoc consider

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Nitro-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes the "Physical vs. Chemical" dichotomy often overlooked in nitro-phenylalanine (


-Phe) chemistry.

Topic: Resolution of Incomplete


-tert-butoxycarbonyl (Boc) Cleavage in 

-Phe Peptides Ticket Priority: High (Synthesis Blocking) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Logic

The Core Problem: Users frequently report 10–20% residual starting material (Mass+100) or tert-butyl adducts (Mass+56) when deprotecting Nitro-Phenylalanine (


-Phe) residues.

The Scientific Reality: While the nitro group (


) is strongly electron-withdrawing, its inductive effect on the 

-amine is dampened by the

-carbon spacer. Therefore, "incomplete deprotection" is rarely due to the chemical stability of the Boc group itself. Instead, it is almost invariably a Solubility and Aggregation issue.

-Phe is highly hydrophobic and prone to

-

stacking, leading to on-resin aggregation (pseudo-crystalline regions) that TFA cannot penetrate effectively.
Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode before altering your protocol.

TroubleshootingFlow Start Issue: Incomplete Boc Removal (Nitro-Phe Residue) CheckLCMS Step 1: Analyze Crude LC-MS Start->CheckLCMS MassCheck What is the dominant impurity mass? CheckLCMS->MassCheck Plus100 +100 Da (Starting Material) MassCheck->Plus100 Intact Boc Plus56 +56 Da (t-Butyl Adduct) MassCheck->Plus56 t-Bu Alkylation SolubilityIssue Diagnosis: Aggregation/Solubility TFA cannot access the amine. Plus100->SolubilityIssue ScavengerIssue Diagnosis: Inadequate Scavenging Re-alkylation of the aromatic ring. Plus56->ScavengerIssue FixSolubility Action: Use 'Magic Cocktail' (TFA/Phenol/H2O) + Heat SolubilityIssue->FixSolubility FixScavenger Action: Increase TIS/Thioanisole Switch to Re-dissolution Protocol ScavengerIssue->FixScavenger

Figure 1: Diagnostic logic for distinguishing between kinetic inaccessibility (aggregation) and thermodynamic equilibrium issues (scavenging).

Technical Guides & FAQs

Section A: The Aggregation Problem (Residual Starting Material)

Q: I am using 50% TFA in DCM for 1 hour. Why is 15% of my peptide still protected?

A: The hydrophobic nature of the nitro-phenylalanine side chain promotes the formation of "difficult sequences" via


-sheet aggregation. Standard DCM/TFA mixtures often fail to solvate these aggregates, effectively shielding the N-terminus from the acid.

The Fix: The "Magic Cocktail" (High-Solvation Cleavage) You must disrupt the hydrogen bonding network and


-

stacking. We recommend switching from standard scavengers to a Phenol-based system , as phenol acts as both a scavenger and a potent solvent for hydrophobic peptides.
ComponentStandard ProtocolHigh-Efficiency Protocol Function
Acid 50% TFA90% TFA Proton source. High conc. disrupts aggregates.
Solvent 50% DCMNone (Neat TFA) DCM is a poor solvent for protonated aggregates.
Scavenger 1 2.5% TIS5% Phenol Phenol disrupts aggregation & scavenges cations.
Scavenger 2 2.5% Water5% Water Essential for carbamic acid decarboxylation.
Temperature RT (22°C)40°C (Microwave/Bath) Thermal energy breaks

-sheets.

Protocol 1: High-Efficiency Deprotection

  • Swell: Pre-swell resin in DCM for 20 mins, then drain.

  • Cocktail Prep: Prepare TFA : Phenol : Water : TIS (88 : 5 : 5 : 2). Note: Phenol is solid; dissolve it in the TFA.

  • Reaction: Add cocktail to resin.

  • Heat: Agitate at 40°C for 45 minutes. (If using a microwave peptide synthesizer, use 35°C / 25W for 20 mins).

  • Wash: Wash extensively with TFA, then DCM, then DMF. The alternating polarity helps remove the sticky nitro-peptides.

Critical Note: Do not exceed 45°C with Nitro-Phe. While the nitro group is stable, high temperatures in strong acid can promote aspartimide formation if Asp residues are present in the sequence [1].

Section B: The Alkylation Problem (The +56 Da Peak)

Q: My starting material is gone, but I see a Mass + 56 Da peak. Is the nitro group reacting?

A: No, the nitro group is intact. The +56 Da peak is a tert-butyl cation (


) that has re-attached to your peptide.[1]
While 

-Phe is electron-deficient and unlikely to be alkylated itself, its presence often requires longer deprotection times, which exposes other sensitive residues (Trp, Tyr, Met) to the

soup for longer periods.

The Mechanism of Failure: During acidolysis, the Boc group fragments into a


 cation. This is an equilibrium process. If the cation is not permanently trapped by a scavenger, it will alkylate nucleophilic side chains.

Mechanism BocPep Boc-Peptide Protonated Protonated Intermediate BocPep->Protonated + H+ Fragment Amine Salt + t-Butyl Cation Protonated->Fragment Slow Step Fragment->BocPep Reversible (Equilibrium) Scavenged Scavenged (Isobutene/Silane) Fragment->Scavenged + Scavenger (Irreversible) Alkylated Alkylated Side Product (+56 Da) Fragment->Alkylated No Scavenger (Side Reaction)

Figure 2: The kinetic competition between scavenging and re-alkylation/re-attachment.

The Fix: The "Resurrection" Wash If you already have the +56 product, you cannot easily reverse alkylation on Carbon (C-alkylation). However, if it is on a heteroatom (N- or S-alkylation), you can "resurrect" the peptide.

Protocol 2: Scavenger Chase

  • Dissolve the crude lyophilized peptide in neat TFA.

  • Add 10% Dimethylsulfide (DMS) and 5% p-Cresol .

  • Stir for 2 hours at Room Temperature.

  • Precipitate in cold ether.[2] This high-scavenger environment forces the equilibrium away from the peptide [2].

Section C: Advanced Troubleshooting (Solubility & Analysis)

Q: I cannot dissolve the peptide in the HPLC buffer to check purity. It's a brick.

A: Nitro-Phe peptides are notoriously insoluble in aqueous 0.1% TFA.

  • Do not filter the sample; you will lose your product.

  • Solution: Dissolve the peptide in Acetic Acid (50-80%) or DMSO first, then dilute with water. Inject this solution.

  • Tip: If purifying, heat the column to 60°C (if the sequence allows) to improve peak shape and prevent on-column precipitation.

Q: Can I use HCl in Dioxane instead of TFA?

A: Yes, and it is often superior for Nitro-Phe. 4M HCl in Dioxane is a stronger acid system than 50% TFA/DCM. It does not rely on the peptide being soluble in DCM.

  • Protocol: Treat resin with 4M HCl/Dioxane for 30 minutes.

  • Warning: This reagent is more prone to cleaving sensitive side-chain protecting groups (like Trityl) prematurely if not handled carefully, but for Boc removal, it is the "nuclear option" for stubborn residues [3].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Han, Y., et al. (2004). Acid-Labile Resin Linkers for the Synthesis of Peptide C-Terminal Thioacids. The Journal of Organic Chemistry, 69(19), 6199-6204.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Improving solubility of Boc-4-nitro-L-phenylalanine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-4-nitro-L-phenylalanine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile amino acid derivative. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the solubility of Boc-4-nitro-L-phenylalanine in organic solvents. Our goal is to provide you with the expertise and practical insights needed to ensure the smooth progression of your experiments.

Understanding the Solubility Challenge

Boc-4-nitro-L-phenylalanine is a key building block in peptide synthesis and other organic syntheses, prized for its role in creating complex molecules.[1][2] The bulky tert-butyloxycarbonyl (Boc) protecting group and the polar nitro group give this molecule a unique physicochemical profile that can present solubility challenges in certain organic solvents.[1] Understanding the interplay between the solute and solvent is crucial for successful experimental outcomes.

This guide will walk you through solvent selection, dissolution techniques, and troubleshooting strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the solubility of Boc-4-nitro-L-phenylalanine:

Q1: In which organic solvents is Boc-4-nitro-L-phenylalanine generally soluble?

Based on its chemical structure and established practices in peptide synthesis, Boc-4-nitro-L-phenylalanine exhibits good solubility in polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

It has moderate to poor solubility in less polar solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF), and is generally insoluble in non-polar solvents like hexanes and diethyl ether.

Q2: I am having trouble dissolving Boc-4-nitro-L-phenylalanine in DCM for my reaction. What can I do?

This is a common issue as DCM is a moderately polar solvent. Here are a few strategies to try:

  • Introduce a co-solvent: Adding a small percentage of a more polar solvent like DMF or NMP can significantly enhance solubility. Start with a 9:1 DCM:DMF mixture and adjust as needed.

  • Gentle warming: Warming the mixture to 30-40°C can help increase the dissolution rate. However, be cautious as excessive heat can potentially lead to degradation or unwanted side reactions.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down solute aggregates and promote dissolution without excessive heating.

Q3: Can I use alcohols like methanol or ethanol to dissolve Boc-4-nitro-L-phenylalanine?

While Boc-4-nitro-L-phenylalanine may have some solubility in alcohols, it is generally not recommended for reactions where the alcohol could participate as a nucleophile, such as in activation steps for peptide coupling. For simple dissolution for analysis (e.g., HPLC), methanol can be a suitable solvent.[1]

Q4: Does the purity of the solvent matter?

Absolutely. The presence of impurities, especially water, in your organic solvents can significantly impact the solubility of Boc-4-nitro-L-phenylalanine and the outcome of your reaction. Always use high-purity, anhydrous solvents, particularly in moisture-sensitive applications like peptide synthesis.

Q5: Will adjusting the pH help dissolve Boc-4-nitro-L-phenylalanine in an organic solvent?

While pH is a critical factor for the solubility of amino acids in aqueous solutions, its effect in non-aqueous organic solvents is less direct.[3] However, the addition of a non-nucleophilic base, like diisopropylethylamine (DIEA), can sometimes aid in dissolving protected amino acids in preparation for coupling reactions by deprotonating the carboxylic acid, forming a more soluble salt.

Troubleshooting Guide: Enhancing Solubility

When facing persistent solubility issues, a systematic approach is key. The following decision tree and detailed protocols will guide you through the troubleshooting process.

Solvent Selection and Dissolution Workflow

Caption: Decision tree for dissolving Boc-4-nitro-L-phenylalanine.

Solubility Data Summary
SolventPolarity IndexExpected SolubilityNotes
N,N-Dimethylformamide (DMF) 6.4SolubleA common and effective solvent for peptide synthesis.[4]
N-Methyl-2-pyrrolidone (NMP) 6.5SolubleOften used as a stronger alternative to DMF.[5]
Dimethyl sulfoxide (DMSO) 7.2SolubleHighly polar, but can be difficult to remove.
Dichloromethane (DCM) 3.1Sparingly SolubleOften requires a co-solvent for complete dissolution.[5]
Tetrahydrofuran (THF) 4.0Sparingly SolubleSimilar to DCM in its ability to dissolve this compound.
Acetonitrile (ACN) 5.8Sparingly SolubleMay be used in some applications, but solubility can be limited.
Methanol (MeOH) 5.1SolubleGenerally suitable for analytical purposes.[1]
Ethyl Acetate (EtOAc) 4.4Poorly SolubleNot a primary choice for dissolving this compound.
Hexanes/Diethyl Ether 0.1 / 2.8InsolubleNon-polar solvents are ineffective.
Experimental Protocols

Here are detailed, step-by-step methodologies for improving the solubility of Boc-4-nitro-L-phenylalanine.

Protocol 1: Dissolution in a Co-solvent System (DCM/DMF)

This protocol is ideal for situations where DCM is the preferred reaction solvent, but solubility is a limiting factor.

  • Initial Preparation: Weigh the required amount of Boc-4-nitro-L-phenylalanine into a clean, dry reaction vessel.

  • Solvent Addition: Add the calculated volume of DCM to the vessel.

  • Initial Mixing: Stir the mixture at room temperature for 5-10 minutes. Observe for complete dissolution.

  • Co-solvent Titration: If the solid has not fully dissolved, add DMF dropwise while stirring. Start with approximately 5-10% of the total solvent volume as DMF.

  • Observation and Adjustment: Continue to stir and observe. If dissolution is still incomplete, you can incrementally add more DMF, up to a 1:1 ratio with DCM if your reaction conditions permit.

  • Gentle Warming (Optional): If necessary, gently warm the mixture to 30-40°C to aid dissolution.

  • Proceed with Reaction: Once a clear solution is obtained, proceed with your experimental workflow.

Protocol 2: Sonication-Assisted Dissolution

Sonication is a powerful technique to enhance dissolution without significant heating.

  • Preparation: Add the Boc-4-nitro-L-phenylalanine and the chosen solvent (e.g., THF, DCM) to the reaction vessel.

  • Ultrasonic Bath: Place the vessel in an ultrasonic bath.

  • Sonication: Sonicate the mixture in short bursts (e.g., 2-5 minutes at a time) to avoid excessive heating of the solvent.

  • Visual Inspection: After each sonication interval, visually inspect the solution for dissolution.

  • Repeat as Necessary: Continue sonication until the solid is fully dissolved.

  • Temperature Check: Monitor the temperature of the solvent to ensure it remains within the desired range for your experiment.

Safety and Handling

As a responsible scientist, it is imperative to be aware of the safety and handling precautions for Boc-4-nitro-L-phenylalanine.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this chemical.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • ResearchGate. (2016). Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture? Retrieved from [Link]

  • RSC Publishing. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Scientific Potential: The Applications of Boc-4-Nitro-L-Phenylalanine in Research. Retrieved from [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides Containing Boc-Phe(4-NO2)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing challenges associated with the synthesis and handling of peptides containing N-α-Boc-L-4-nitrophenylalanine (Boc-Phe(4-NO2)-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable protocols to overcome aggregation-related issues.

The incorporation of Boc-Phe(4-NO2)-OH presents a unique set of challenges. The inherent hydrophobicity of the Boc protecting group, combined with the aromatic nature of the phenylalanine side chain, creates a predisposition for aggregation. This is further intensified by the strong electron-withdrawing nitro group, which can enhance intermolecular π-π stacking interactions—a significant driver of self-assembly and aggregation[1][2][3]. This guide provides a systematic approach to diagnosing, troubleshooting, and proactively preventing these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding aggregation.

Q1: Why are peptides containing Boc-Phe(4-NO2)-OH particularly prone to aggregation?

A1: The propensity for aggregation stems from a combination of three molecular features. First, the N-terminal Boc (tert-butoxycarbonyl) group is bulky and hydrophobic, promoting non-polar interactions between peptide chains[4]. Second, the phenylalanine side chain is aromatic and hydrophobic, facilitating self-assembly through π-π stacking and hydrophobic collapse, a phenomenon well-documented for phenylalanine-rich sequences[1][5][6]. Third, the para-substituted nitro group is strongly electron-withdrawing, which can polarize the aromatic ring and strengthen the aforementioned π-π stacking interactions, creating highly stable, ordered aggregates that are difficult to disrupt[7].

Q2: What are the primary indicators of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: During SPPS, several signs strongly suggest that the growing peptide chains are aggregating on the solid support:

  • Poor Resin Swelling: The resin beads may visibly shrink or fail to swell adequately in the synthesis solvent. This indicates that the solvated state is less favorable than the aggregated, collapsed state of the peptide-resin matrix[8][9].

  • Incomplete or Slow Reactions: A positive ninhydrin (Kaiser) test after a coupling step signals the presence of unreacted free amines. Similarly, Boc deprotection may be sluggish. This occurs because aggregation physically masks the N-terminus, preventing reagents from accessing the reactive site[4][8].

  • Physical Clumping: The resin may become sticky and form visible clumps that are difficult to resuspend, leading to inefficient washing and poor reaction kinetics[4][9].

  • Low Yields: A significant and unexpected drop in the yield of the final cleaved peptide is a definitive symptom of synthesis failure, often attributable to aggregation[4].

Q3: My crude peptide containing Phe(4-NO2) is insoluble after cleavage and precipitation. What is the recommended first step?

A3: Do not assume the synthesis has failed. Often, the peptide is simply highly aggregated. The first step is a systematic solubility test. Begin with solvents commonly used to disrupt strong intermolecular forces. A recommended starting point is dissolving a small aliquot of the crude peptide in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[10][11]. If solubility is achieved, this stock solution can then be slowly diluted into the desired aqueous buffer for purification, minimizing the risk of re-precipitation. If the peptide remains insoluble, stronger denaturing conditions, such as 6 M Guanidine Hydrochloride (Gdn-HCl), may be necessary.

Q4: Which analytical techniques are most effective for detecting and quantifying aggregation of my peptide?

A4: A multi-faceted approach is best.

  • Size Exclusion Chromatography (SEC): This is the gold standard for quantifying soluble aggregates such as dimers, trimers, and higher-order oligomers. It separates molecules based on hydrodynamic radius, providing a clear profile of the monomeric peptide versus aggregated species[12][13][14].

  • Dynamic Light Scattering (DLS): DLS is excellent for detecting the presence of a wide size range of aggregates (from nanometers to microns) in solution. It is highly sensitive to the formation of large, insoluble aggregates but has lower resolution for distinguishing between different small oligomers[12][15].

  • UV-Vis Spectroscopy (Turbidity): A simple and rapid method to assess the presence of large, light-scattering aggregates is to measure absorbance at a wavelength where the peptide does not absorb, such as 350 nm. An increase in absorbance over time indicates aggregation[15][16].

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specific for detecting amyloid-like fibrillar aggregates that are rich in β-sheet structures. ThT dye intercalates into these structures, resulting in a significant increase in fluorescence intensity[17][18].

Section 2: Troubleshooting Guide: On-Resin Aggregation (During SPPS)

This section provides detailed strategies for when aggregation is detected during the synthesis process.

Issue: Poor Resin Swelling and Incomplete Coupling Reactions

Causality: Inter-chain hydrogen bonding and hydrophobic interactions cause the peptide chains to collapse onto themselves and each other, forming a dense, non-solvated matrix on the resin. This physically blocks reagent access to the N-terminus of the growing peptide, leading to failed couplings and deletions.

Intervention Strategies:

StrategyMechanism of ActionImplementation Notes
Solvent Modification Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture including DMSO (e.g., 20-50%). These solvents are more effective at disrupting hydrogen bonds and solvating the peptide backbone[8].NMP is an excellent "structure-breaking" solvent. Implement this change for the remainder of the synthesis.
Chaotropic Salts Add salts like LiCl (0.4-0.8 M) or KSCN (4 M) to the coupling and deprotection steps. These ions disrupt ordered water structures and interfere with hydrogen bonding, effectively acting as "structure-breakers"[8][9].Prepare a stock solution in DMF. LiCl is generally less aggressive and a good first choice. Use for all subsequent steps.
Elevated Temperature Increase the reaction temperature to 40-55°C. The increased thermal energy provides the activation energy needed to break intermolecular bonds and increase reaction rates[8].Be cautious with temperature-sensitive residues (e.g., Asp, Asn) to avoid side reactions like aspartimide formation.
Resin & Loading Switch to a low-loading resin (0.1-0.4 mmol/g) or a polyethylene glycol (PEG)-based resin (e.g., TentaGel). This increases the physical distance between growing chains, reducing the likelihood of intermolecular interaction[8][9].This is a proactive strategy for re-synthesis but is a critical factor for difficult sequences.
Experimental Protocol: On-Resin Disruption with Chaotropic Salts

This protocol describes the introduction of LiCl to rescue a synthesis showing signs of aggregation.

  • Observation: A positive ninhydrin test is observed after a standard coupling step.

  • Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual reagents.

  • Prepare LiCl Solution: Prepare a 0.4 M solution of anhydrous LiCl in high-purity DMF.

  • Pre-incubation: Add the 0.4 M LiCl/DMF solution to the resin and agitate for 15-30 minutes to disrupt existing aggregates.

  • Drain: Drain the LiCl/DMF solution.

  • Re-couple: Perform a second coupling (double coupling) of the same amino acid. Prepare the activated amino acid solution as usual, but use the 0.4 M LiCl/DMF solution as the solvent.

  • Reaction: Allow the coupling to proceed for 1-2 hours.

  • Monitor: Wash the resin with DMF and perform a ninhydrin test to confirm completion.

  • Continuation: If the test is negative, proceed with the synthesis, using the 0.4 M LiCl/DMF as the primary solvent for all subsequent washing, deprotection, and coupling steps.

Workflow Diagram: Managing On-Resin Aggregation

OnResin_Aggregation_Workflow Start Start SPPS Cycle Check Perform Ninhydrin Test After Coupling Start->Check Negative Negative Result: Proceed to Deprotection Check->Negative Pass Positive Positive Result: Aggregation Suspected Check->Positive Fail Negative->Start Intervention Implement Disruption Strategy: - Add 0.4M LiCl in DMF - Switch to NMP solvent - Increase Temperature Positive->Intervention DoubleCouple Perform Double Coupling with Modified Conditions Intervention->DoubleCouple Recheck Re-run Ninhydrin Test DoubleCouple->Recheck Success Negative Result: Continue Synthesis with Modified Conditions Recheck->Success Pass Failure Positive Result: Synthesis Compromised. Consider Re-synthesis with Proactive Strategy. Recheck->Failure Fail Success->Start Solubilization_Decision_Tree Start Start with Lyophilized Aggregated Peptide Test_Aqueous Test Solubility in: 1. Water 2. pH-Adjusted Buffers (e.g., 10% Acetic Acid) Start->Test_Aqueous Test_Organic Test Solubility in: Organic/Aqueous Mix (e.g., 50% ACN, DMSO) Test_Aqueous->Test_Organic No Success_Purify Soluble: Proceed to Purification Test_Aqueous->Success_Purify Yes Test_Denaturant Test Solubility in: Strong Denaturant (e.g., 6M Gdn-HCl) Test_Organic->Test_Denaturant No Success_Dilute Soluble: Dilute Slowly into Aqueous Phase for Purification Test_Organic->Success_Dilute Yes Success_Exchange Soluble: Purify, then perform Buffer Exchange Test_Denaturant->Success_Exchange Yes Failure Insoluble: Peptide may be irreversibly cross-linked. Re-evaluate synthesis strategy. Test_Denaturant->Failure No Pseudoproline_Effect cluster_0 Standard Peptide Chains (Aggregation Prone) cluster_1 Chain with Pseudoproline (Disrupted) a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 b2 b2 a2->b2 H-Bond a4 a4 a3->a4 b3 b3 a3->b3 H-Bond b1 b1 b1->b2 b2->b3 b4 b4 b3->b4 label_a β-Sheet Formation c1 c1 c2 c2 c1->c2 c_pseudo Xaa-Ψ(Pro) c2->c_pseudo c4 c4 c_pseudo->c4 d1 d1 d2 d2 d1->d2 d3 d3 d2->d3 d4 d4 d3->d4 label_b Steric 'Kink' Prevents Inter-chain H-Bonding

Sources

How to confirm complete removal of the Boc protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of Complete Removal of the tert-Butyloxycarbonyl (Boc) Protecting Group Ticket ID: CHEM-SUP-082 Status: Open Assigned Specialist: Senior Application Scientist

Welcome & Triage

Welcome to the Deprotection Support Module. You are likely here because you have treated your amine with an acid (TFA, HCl) and need to validate that the Boc group is fully removed before proceeding to the next synthetic step.

The Core Challenge: Boc removal is generally reliable, but "silent" failures occur. Incomplete deprotection leads to complex mixtures, while the generated tert-butyl cation can alkylate sensitive side chains (tryptophan, methionine) if not properly scavenged.[1]

Diagnostic Workflow

Use the following decision tree to select the appropriate verification method for your sample type.

BocVerification start Start: Reaction Complete? sample_type Select Sample Type start->sample_type liquid Solution Phase sample_type->liquid solid Solid Phase (Resin) sample_type->solid tlc Step 1: TLC (Ninhydrin Stain) liquid->tlc Quick Check kaiser Kaiser Test (Qualitative Colorimetric) solid->kaiser Primary Amines chloranil Chloranil Test (For Secondary Amines) solid->chloranil Secondary Amines (e.g., Proline) lcms Step 2: LC-MS (Mass Shift -100 Da) tlc->lcms Confirmation nmr Step 3: NMR (The Gold Standard) lcms->nmr Purity/Quantification

Figure 1: Decision matrix for selecting the appropriate analytical technique based on phase and amine type.

Solution Phase Verification Protocols

Method A: TLC with Ninhydrin (The "Quick Look")

Standard UV visualization is often insufficient because the polarity shift between Boc-protected and free amines can be subtle depending on the solvent system, and aliphatic amines may lack a chromophore.

  • Mechanism: Ninhydrin reacts with free primary amines to form Ruhemann’s purple.[2] Boc-protected amines do not react.

  • Protocol:

    • Spot reaction mixture and starting material side-by-side.

    • Elute plate.

    • Dip in Ninhydrin stain (1.5g ninhydrin in 100mL n-butanol + 3mL acetic acid).

    • Heat with a heat gun until spots appear.

  • Result: A deep blue/purple spot indicates a free amine (successful deprotection).

Method B: Nuclear Magnetic Resonance (NMR)

NMR is the only method that guarantees the absence of the Boc group rather than just the presence of the product.

Data Table 1: Key NMR Signals for Boc Verification

NucleusSignal to MonitorChemical Shift (

ppm)
Change Upon Deprotection

H
t-Butyl Methyls1.35 – 1.45 (Singlet, 9H)Disappears completely.

C
t-Butyl Methyls~28.0 Disappears.

C
Quaternary Carbon~80.0 Disappears.

C
Carbamate Carbonyl~155.0 Disappears.

Critical Note: In TFA salts (common after deprotection), the


-proton of the amino acid/amine will shift downfield due to the ammonium species (

).
Method C: LC-MS Interpretation

Mass spectrometry provides rapid confirmation but requires careful interpretation of salt adducts.

  • Target Mass: Look for

    
     relative to the starting material.
    
    • Example: If Boc-SM is 400 Da, Product is 300 Da.

  • Common Artifacts:

    • +56 Da: tert-butyl adduct (Scavenger failure).

    • +44 Da: Carbamic acid intermediate (Incomplete decarboxylation, rare in acidic LCMS).

Solid Phase (SPPS) Verification Protocols

The Kaiser Test (Ninhydrin Test)

This is the industry standard for monitoring deprotection on resin.

Reagents Preparation:

  • Solution A: 500 mg Ninhydrin in 10 mL Ethanol.

  • Solution B: 80 g Phenol in 20 mL Ethanol.

  • Solution C: 2 mL 0.001 M KCN (aq) in 98 mL Pyridine.

Protocol:

  • Wash a few resin beads with DCM and Ethanol.

  • Place beads in a small glass tube.

  • Add 2 drops of A , 2 drops of B , and 2 drops of C .

  • Heat at 100°C for 5 minutes.

Interpretation Table:

Color of Solution/BeadsStatusAction
Deep Blue / Purple Positive (Free Amine)Deprotection Complete. Proceed to coupling.
Yellow / Clear Negative (Protected)Deprotection Failed. Re-treat with acid.[1][3]
Red / Brown False Negative Typical for Proline, Serine, or Asparagine. Use Chloranil Test.[2][4]

Troubleshooting: Scavengers and Side Reactions

Issue: "I see a mass peak corresponding to [Product + 56]." Diagnosis: You have alkylated your product.

During acidolysis, the Boc group fragments into a tert-butyl cation (


).[5] This is a potent electrophile. If not "scavenged," it will attack electron-rich side chains (Trp, Tyr, Met, Cys) or re-attach to the amine.

The Solution: Use a scavenger cocktail.

  • Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.[5][6]

  • For Cys/Met/Trp containing peptides: Add 2.5% EDT (Ethanedithiol) or Thioanisole.

ScavengerMechanism boc_sm Boc-Amine intermediate Carbamic Acid boc_sm->intermediate + H+ acid TFA (H+) tbu_cation t-Butyl Cation (ELECTROPHILE) intermediate->tbu_cation Fragmentation product Free Amine (Product) intermediate->product - CO2 impurity Alkylated Impurity (+56 Mass) tbu_cation->impurity Attacks Product (NO SCAVENGER) safe_waste Inert Byproduct (Isobutylene/Silane) tbu_cation->safe_waste Trapped by SCAVENGER scavenger Scavenger (TIS/Silane) scavenger->safe_waste

Figure 2: The mechanistic role of scavengers in preventing tert-butyl alkylation artifacts.

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of TFA? A: Yes. 4M HCl in Dioxane is a common alternative. It avoids the formation of trifluoroacetate salts, which can be cytotoxic in biological assays. However, HCl is volatile and corrosive; ensure proper venting.

Q: My product is acid-sensitive. How do I remove Boc? A: You can use trimethylsilyl iodide (TMSI) or a Lewis acid like


 in DCM, though these are less common and require strictly anhydrous conditions.

Q: The Kaiser test is ambiguous (faint blue). What now? A: This often happens with sterically hindered amines. Perform a "double deprotection" (repeat the acid treatment for 10-15 minutes) and re-test. If still faint, consider a quantitative Ninhydrin test to calculate loading efficiency.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.

  • Amino Acid-Protecting Groups. Isidro-Llobet, A., et al. (2009). Chemical Reviews, 109(6), 2455-2504.

  • The Kaiser Test for Amines. Kaiser, E., et al. (1970). Analytical Biochemistry, 34(2), 595-598.

  • Mechanisms of Boc Deprotection and Scavenging. Lundt, B. F., et al. (1978). International Journal of Peptide and Protein Research, 12(5), 258-268.

Sources

Validation & Comparative

Technical Guide: HATU vs. HBTU for Boc-Phe(4-NO2)-OH Coupling Efficiency

[1][2]

Executive Summary

For the coupling of Boc-Phe(4-NO2)-OH (N-tert-Butoxycarbonyl-4-nitro-L-phenylalanine), HATU is decisively superior to HBTU .[1][2]

While HBTU is a robust standard for simple amino acids, the specific electronic properties of the 4-nitro group make Boc-Phe(4-NO2)-OH uniquely prone to racemization .[1][2] The electron-withdrawing nitro group significantly increases the acidity of the

HATU mitigates this risk through the neighboring group effect (anchiomeric assistance) of its pyridine nitrogen, which accelerates the aminolysis rate by orders of magnitude compared to HBTU. This "fast coupling" kinetic profile consumes the activated ester before significant racemization can occur.

Mechanistic Analysis: The "Race Against Racemization"

To understand why HATU outperforms HBTU for this specific substrate, we must analyze the competition between the desired coupling pathway and the undesired racemization pathway .

The Substrate Challenge: Boc-Phe(4-NO2)-OH

The para-nitro group is a strong electron-withdrawing group (EWG).[1][2] Through inductive effects, it pulls electron density away from the aromatic ring, which in turn pulls density from the


2
  • Consequence: The pKa of the

    
    -proton is lowered (more acidic).[1]
    
  • Risk: During activation (when the carboxyl is converted to an active ester), the base (e.g., DIEA) can more easily abstract this acidic

    
    -proton, leading to enolization or oxazolone formation.[1][2] Once this happens, the stereocenter is lost.[2]
    
The Reagent Solution: HATU vs. HBTU[3][4][5][6][7]
  • HBTU (Benzotriazole): Generates an OBt active ester.[1][2] The reaction rate is limited by the nucleophilic attack of the amine on the ester.

  • HATU (Azabenzotriazole): Generates an OAt active ester.[1][2] The nitrogen atom in the pyridine ring of the OAt moiety forms a hydrogen bond with the incoming amine. This 7-membered cyclic transition state positions the amine perfectly for attack, accelerating the reaction rate by up to 100-fold.[2]

Visualization of the Mechanism

The following diagram illustrates the neighboring group effect of HATU and the racemization risk pathway.

Gcluster_0Activation Phasecluster_1Competing PathwaysSubstrateBoc-Phe(4-NO2)-OHActiveEsterActivated Ester(OAt or OBt)Substrate->ActiveEster+ HATU/HBTU+ BaseCouplingAminolysis(Peptide Bond Formation)ActiveEster->CouplingHATU: Fast (Neighboring Group Effect)HBTU: SlowRacemizationRacemization(Oxazolone Formation)ActiveEster->RacemizationDriven by acidic α-proton(High risk for 4-NO2-Phe)HATU_EffectHATU stabilizes incoming aminevia 7-membered transition stateHATU_Effect->Coupling

Caption: Kinetic competition between coupling and racemization. HATU accelerates the green pathway, effectively outrunning the red pathway.[2]

Comparative Performance Data

The following data summarizes the expected performance differences based on comparative studies of electron-deficient phenylalanine derivatives (e.g., p-NO2-Phe, p-F-Phe) in solid-phase and solution-phase synthesis.

MetricHBTU ProtocolHATU ProtocolScientific Rationale
Coupling Yield (1h) 85 - 92%>99% HATU's OAt ester is more reactive towards amines than HBTU's OBt ester.[1][2]
Racemization (% D-isomer) 5.0 - 12.0%< 1.0% The acidic

-proton of Phe(4-NO2) requires the rapid consumption of the active ester provided by HATU to prevent chiral loss.[1][2]
Reaction Time 60 - 120 min15 - 30 min The intramolecular base catalysis (pyridine N) in HATU drastically lowers the activation energy for aminolysis.[1]
Solvent Compatibility DMF/NMPDMF/NMPBoth work well in polar aprotic solvents; NMP is preferred for difficult sequences to reduce aggregation.[1]

Critical Insight: With HBTU, extending the reaction time to improve yield often results in lower optical purity because the racemization pathway continues to operate on the unreacted active ester. HATU solves this by finishing the reaction before racemization becomes significant.

Optimized Experimental Protocol

This protocol is designed for the solution-phase coupling of Boc-Phe(4-NO2)-OH to a primary amine (e.g., H-Ala-OMe or a resin-bound peptide).[1][2]

Materials
  • Carboxylic Acid: Boc-Phe(4-NO2)-OH (1.0 equiv)[1][2]

  • Amine Component: Free amine or HCl salt (1.0 - 1.1 equiv)[1][2]

  • Coupling Reagent: HATU (1.0 - 1.1 equiv)[1][2]

  • Base: HOAt (0.5 equiv - Optional but recommended for maximum purity)

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine)[1][2]

    • Note: TMP is a weaker base than DIEA and further suppresses racemization for extremely sensitive substrates.[1]

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Workflow
  • Pre-Activation (Minimizing Contact Time):

    • Dissolve Boc-Phe(4-NO2)-OH (1.0 equiv) and HATU (1.0 equiv) in DMF (concentration ~0.1 - 0.2 M).

    • Cool the solution to 0°C in an ice bath. Cooling is critical for nitro-phenylalanine derivatives to suppress initial oxazolone formation.[1][2]

    • Add DIEA (1.0 equiv).[1][2] Stir for only 1-2 minutes .

    • Why? Unlike standard protocols that pre-activate for 5-10 mins, extended pre-activation with electron-deficient amino acids increases racemization.[1][2]

  • Coupling:

    • Immediately add the Amine component (1.1 equiv).[1]

    • If the amine is a salt (e.g., HCl), add an additional equivalent of DIEA (total base should neutralize the salt + activate the acid).[1][2]

    • Allow the reaction to warm to room temperature naturally.

  • Monitoring:

    • Monitor via HPLC or TLC.[1] With HATU, the reaction is typically complete within 20-30 minutes.[2]

    • Stop Condition: Do not let the reaction stir overnight "just to be safe." Prolonged exposure to base will degrade the chiral purity.

  • Work-up:

    • Dilute with Ethyl Acetate.[1]

    • Wash with 5% KHSO₄ or 1N HCl (to remove unreacted amine and DIEA).[1][2]

    • Wash with 5% NaHCO₃ (to remove unreacted acid and HOAt byproducts).[1][2]

    • Wash with Brine, dry over MgSO₄, and concentrate.[2]

Troubleshooting & FAQ

Q: Can I use HBTU if I add HOBt?

A: Adding HOBt to HBTU helps, but it does not replicate the "neighboring group effect" of the pyridine ring in HATU. You will likely still observe 2-5% racemization with Boc-Phe(4-NO2)-OH.[1][2] If HATU is unavailable, use DIC/Oxyma , which is superior to HBTU/HOBt for preventing racemization.[2][3]

Q: Why is the solution turning yellow/orange?

A: The p-nitro group is a chromophore.[1][2] Additionally, the formation of the nitronate anion (if base is in excess) can cause a color shift. This is normal, but a deep red color may indicate excessive deprotonation; ensure you are not using a large excess of base (>3 equiv).[1][2]

Q: My yield is low even with HATU.

A: Check for aggregation. If the peptide chain is long, the nitro group may be inducing secondary structure aggregation. Switch the solvent to NMP or add chaotropic salts (e.g., LiCl) to disrupt hydrogen bonding.[1][2]

References

  • Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.[1][2] Link[1][2]

    • Establishes the superior reactivity of HOAt (HATU) over HOBt (HBTU) due to the neighboring group effect.
  • Albericio, F., & Carpino, L. A. (1997).[1][2] "Efficiency in peptide coupling: 1-Hydroxy-7-azabenzotriazole vs 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine". Methods in Enzymology, 289, 104-126.[2] Link

    • Comprehensive comparison of coupling reagents, highlighting H
  • Han, S. Y., & Kim, Y. A. (2004).[1][2] "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron, 60(11), 2447-2467.[1][2] Link[1][2]

    • Review of racemization mechanisms, specifically discussing the risks associated with electron-withdrawing side chains.
  • Sigma-Aldrich. "Peptide Coupling Reagents Guide".[1][2] Link

    • General reference for reagent properties and selection guides.

Comparative Guide: N-Boc-p-nitro-L-phenylalanine vs. Fmoc-4-nitro-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-Boc-p-nitro-L-phenylalanine and Fmoc-4-nitro-L-phenylalanine for Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers requiring high-fidelity incorporation of nitro-phenylalanine residues, often as precursors for p-amino-phenylalanine or as spectroscopic probes.

Executive Summary

The choice between Boc-Phe(4-NO₂)-OH and Fmoc-Phe(4-NO₂)-OH is rarely about the coupling efficiency of the amino acid itself—both couple readily with standard reagents. The decision is dictated by the downstream application of the nitro group.

  • Select Fmoc-Phe(4-NO₂)-OH if your goal is on-resin reduction to p-amino-phenylalanine. The reduction conditions (typically SnCl₂) are orthogonal to Fmoc protection but can jeopardize Boc integrity.

  • Select Boc-Phe(4-NO₂)-OH if you require HF cleavage to unmask robust side-chain protecting groups (e.g., Arg(Tos), Cys(Mob)) or if the peptide will be subjected to harsh basic conditions that would remove Fmoc.

Chemical & Physical Profile

FeatureFmoc-4-nitro-L-phenylalanine N-Boc-p-nitro-L-phenylalanine
CAS Number 95753-55-233305-77-0
Formula C₂₄H₂₀N₂O₆C₁₄H₁₈N₂O₆
Mol. Weight 432.43 g/mol 310.30 g/mol
Appearance White to off-white powderWhite to faintly yellow powder
Melting Point 210–220 °C~127–128 °C (ester); ~80-90°C (acid)
Solubility (DMF) High (>0.5 M)Moderate (Aggregates at high conc.)
Optical Rotation [α]D²⁰ = -40 ± 3° (c=1, DMF)[α]D²⁰ = +8 ± 1° (c=1, MeOH)
Protecting Group Base-labile (Piperidine)Acid-labile (TFA)
Cleavage Condition TFA / TIS / H₂OHF / p-Cresol

Strategic Workflow Comparison

The following Graphviz diagrams illustrate the divergent workflows. The critical divergence point is the Nitro Reduction step.

Diagram 1: Fmoc vs. Boc Processing Pathways

SPPS_Workflow cluster_Fmoc Fmoc Strategy (Base Labile) cluster_Boc Boc Strategy (Acid Labile) Start Start: Resin Loading Fmoc_Coup Coupling (HBTU/DIEA) Start->Fmoc_Coup Boc_Coup Coupling (DCC/HOBt) Start->Boc_Coup Fmoc_Deprot Deprotection (20% Piperidine) Fmoc_Coup->Fmoc_Deprot Cycle Fmoc_Deprot->Fmoc_Coup Fmoc_Red On-Resin Reduction (SnCl2 / DMF / H+) Fmoc_Deprot->Fmoc_Red Post-Assembly Fmoc_Cleave Cleavage (95% TFA) Fmoc_Red->Fmoc_Cleave Boc_Deprot Deprotection (50% TFA) Boc_Coup->Boc_Deprot Cycle Boc_Deprot->Boc_Coup Boc_Red Reduction Risk (Acidic SnCl2 may remove Boc) Boc_Deprot->Boc_Red Caution Boc_Cleave Cleavage (HF / Scavengers) Boc_Red->Boc_Cleave

Caption: Workflow comparison showing the orthogonality of Fmoc chemistry with acidic reduction conditions, whereas Boc chemistry poses a risk of premature deprotection during reduction.

Critical Analysis: The Reduction Step

The primary utility of Phe(4-NO₂) is often as a "masked" p-amino-phenylalanine (Phe(4-NH₂)). Direct incorporation of Phe(4-NH₂) is difficult due to the reactivity of the aniline amine. Therefore, the nitro group is reduced on-resin.

Why Fmoc Wins for Reduction
  • Orthogonality: The standard reduction protocol uses Tin(II) Chloride (SnCl₂) in DMF, often with a small amount of acid (phenol or dilute HCl) to protonate the intermediate.

  • Mechanism: SnCl₂ conditions are mildly acidic.

    • Fmoc group: Stable to mild acid.

    • Boc group: Unstable. Exposure to SnCl₂/H⁺ can lead to partial loss of the N-terminal Boc group, causing double-coupling or termination in subsequent steps.

When to Use Boc
  • HF Compatibility: If your peptide contains residues like Arg(Tos) or Cys(4-MeBzl) that require HF cleavage, you are locked into the Boc strategy.

  • Reduction Strategy: If using Boc, you must avoid acidic reduction. Alternative: Sodium Dithionite (Na₂S₂O₄) in aqueous/organic mixtures (e.g., THF/Water) can be used, though resin swelling in water is often poor.

Experimental Protocols

Protocol A: On-Resin Reduction of Fmoc-Phe(4-NO₂)

This protocol converts the nitro group to an amine while the peptide is still attached to the resin. It is self-validating via a color change (Yellow Nitro


 Colorless Amine).

Reagents:

  • Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O)

  • DMF (Degassed)

  • Acetic Acid (trace, optional)

Step-by-Step:

  • Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

  • Solution: Dissolve 2.25 g (10 mmol, ~100 eq) of SnCl₂·2H₂O in 5 mL DMF. Note: Solution may require sonication.

  • Reaction: Add the SnCl₂ solution to the resin. Shake at room temperature for 2 hours .

  • Monitoring:

    • Visual: The resin often turns from a yellowish hue (nitro) to white/colorless (amine).

    • Chemical:[2][3][4][5][6][7][8][9][10] Perform a mini-cleavage and analyze by HPLC. The shift in retention time is significant (Amine is more polar/hydrophilic).

  • Wash: Drain and wash extensively:

    • DMF (3x)

    • MeOH (3x) — Critical to remove tin salts.

    • DMF (3x)

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines, if N-term is deprotected). Note: The aniline amine is less nucleophilic and may give a lighter color in Kaiser tests.

Protocol B: Coupling Phe(4-NO₂) (General)

Applicable to both Fmoc and Boc.

  • Activation: Use HATU/HOAt (0.95 eq) and DIEA (2.0 eq) relative to the amino acid (3.0 eq).

    • Reasoning: Nitro-phenylalanine is sterically similar to Phe but the electron-withdrawing nitro group reduces the nucleophilicity of the amino group if it were the amine component. As the acid component, it couples well.

  • Time: Standard 45-60 minute coupling.

  • Racemization Check: Base-catalyzed racemization is a risk for all activated amino acids. Use collidine instead of DIEA if racemization is suspected (though less critical for Phe than Phenylglycine).

Troubleshooting & Side Reactions

IssueCauseSolution
Incomplete Reduction Resin aggregation or insufficient reagent penetration.Repeat SnCl₂ treatment at 45°C. Switch to NMP solvent.
Tin Salt Contamination Sn(OH)₂ precipitation during washing.Wash with 10% piperidine/DMF briefly after reduction to solubilize tin complexes, then wash with MeOH.
Racemization Over-activation or prolonged base exposure.Use DIC/Oxyma activation (neutral pH). Avoid pre-activation times >2 mins.
Premature Fmoc Removal Aggregation causing "difficult sequences."Use Dbu (1%) in the deprotection mix or heat to 50°C during deprotection.
Diagram 2: Side Reaction Pathways

Side_Reactions cluster_Risks Potential Side Reactions NitroPhe Nitro-Phe Residue Racemization Racemization (L -> D isomer) NitroPhe->Racemization High Base/Temp IncompleteRed Incomplete Reduction (Nitro/Amine Mix) NitroPhe->IncompleteRed Poor Swelling Prevention PREVENTION: 1. Use DIC/Oxyma 2. Wash with MeOH & Piperidine Racemization->Prevention TinAdducts Tin Salt Adducts (Clogging Resin) IncompleteRed->TinAdducts Improper Wash TinAdducts->Prevention

Caption: Key side reactions include racemization during coupling and tin salt precipitation during reduction.[10] Proper washing protocols are essential.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

  • Stankova, I. G., & Veleva, D. G. (2020). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8).[11] Link

  • BenchChem. (2025).[1][3][4][6] "Compatibility of p-amino-D-phenylalanine in SPPS." Technical Support Center. Link

  • Sigma-Aldrich. (2025). "Fmoc-Phe(4-NO2)-OH Product Specification." Link

  • Thermo Scientific. (2025). "N-Fmoc-4-nitro-L-phenylalanine Physical Data." Link

Sources

A Comparative Guide to Boc Deprotection Methods for Nitro-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and medicinal chemistry, prized for its stability and predictable reactivity. However, when working with nitro-containing amino acids, such as nitroarginine or nitrophenylalanine, the choice of deprotection method becomes a critical parameter that can significantly impact yield, purity, and the integrity of the final product. The presence of the electron-withdrawing nitro group can influence the reactivity of the entire molecule, and care must be taken to select a deprotection strategy that is both efficient and chemoselective.

This guide provides an in-depth comparative analysis of common and alternative methods for the deprotection of Boc-protected nitro-amino acids. We will delve into the mechanistic nuances of each method, present detailed experimental protocols, and offer insights into the advantages and potential pitfalls, empowering you to make an informed decision for your specific synthetic challenge.

The Critical Choice: Balancing Deprotection Efficiency with Functional Group Tolerance

The primary challenge in the Boc deprotection of nitro-amino acids lies in the need to cleave the carbamate bond without affecting the nitro group or other sensitive functionalities within the molecule. The ideal method should offer high yields, minimal side-product formation, and be compatible with both solution-phase and solid-phase synthesis. The choice of method will ultimately depend on a careful consideration of the substrate's stability, the desired final salt form, and the presence of other protecting groups.

Section 1: The Workhorses - Standard Acidic Deprotection Methods

Acid-catalyzed cleavage is the most conventional approach for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to yield the free amine.

Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid (TFA) is the most widely used reagent for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation. It is typically used as a solution in a chlorinated solvent like dichloromethane (DCM).

Mechanism of TFA-Mediated Boc Deprotection:

Boc_AA Boc-NH-R(NO2) Protonated_Boc Boc(H+)-NH-R(NO2) Boc_AA->Protonated_Boc + TFA Carbocation t-Bu+ Protonated_Boc->Carbocation Fragmentation Carbamic_Acid HOOC-NH-R(NO2) Protonated_Boc->Carbamic_Acid Amine_Salt TFA- H3N+-R(NO2) Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Advantages:

  • High Efficiency: TFA is a strong acid that ensures rapid and complete deprotection, typically within 30 minutes to an hour at room temperature.[1]

  • Volatility: Both TFA and DCM are volatile, allowing for easy removal under reduced pressure.[2]

  • Well-Established: A vast body of literature supports its use, making it a reliable and predictable method.

Disadvantages & Mitigation:

  • Side Reactions: The highly reactive tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues like tryptophan and methionine.[3] The nitro group itself is generally stable to TFA, but other functionalities may be at risk.

    • Mitigation: The use of "scavengers" such as triisopropylsilane (TIS) or thioanisole is crucial to trap the tert-butyl cation and prevent unwanted side reactions.[4][5][6]

  • Trifluoroacetylation: The newly liberated amine can sometimes be acylated by TFA, leading to a trifluoroacetylated byproduct. This is more common in solid-phase synthesis.

  • Corrosive and Hazardous: TFA is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood.

Experimental Protocol: Boc Deprotection of Boc-Nitro-L-arginine methyl ester using TFA/DCM

  • Reaction Setup: Dissolve Boc-Nitro-L-arginine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add a solution of 50% TFA in DCM (v/v) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

  • Precipitation: Add cold, anhydrous diethyl ether to the residue to precipitate the product as the TFA salt.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Hydrochloric Acid (HCl) in Dioxane: A Milder Alternative

A solution of hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane, is another popular choice for Boc deprotection. It is often considered a milder alternative to TFA and can offer better selectivity.

Advantages:

  • Higher Selectivity: In some cases, HCl/dioxane can selectively remove the Boc group in the presence of other acid-labile protecting groups, such as t-butyl esters, that might be cleaved by TFA.

  • Crystalline Salts: The resulting hydrochloride salts are often crystalline and easier to handle and purify compared to the sometimes-oily TFA salts.[7]

  • Reduced Side Reactions: While the tert-butyl cation is still generated, the different solvent system can sometimes lead to a cleaner reaction profile.

Disadvantages:

  • Slower Reaction Times: Deprotection with HCl/dioxane can be slower than with TFA, sometimes requiring several hours for completion.[2]

  • Dioxane is a Suspected Carcinogen: 1,4-dioxane is a hazardous solvent that requires careful handling and disposal.

  • Hygroscopic Reagent: Solutions of HCl in dioxane can absorb moisture, which can affect the reaction outcome. It is best to use commercially available anhydrous solutions or freshly prepared reagents.

Experimental Protocol: Boc Deprotection of Boc-Nitro-L-phenylalanine using HCl in Dioxane

  • Reaction Setup: Suspend Boc-Nitro-L-phenylalanine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

  • Trituration: Add anhydrous diethyl ether to the residue and triturate to obtain a solid.

  • Isolation: Collect the solid hydrochloride salt by filtration, wash with diethyl ether, and dry under vacuum.

Comparative Summary of Standard Acidic Methods

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl) in Dioxane
Typical Conditions 20-50% in DCM, or neat4M in 1,4-dioxane
Reaction Time 30-60 minutes1-4 hours
Selectivity Less selective, can cleave other acid-labile groupsMore selective in some cases
Product Form Often TFA salts, can be oilyTypically crystalline hydrochloride salts
Key Side Reactions Alkylation by t-Bu+, trifluoroacetylationAlkylation by t-Bu+
Safety Concerns Highly corrosiveDioxane is a suspected carcinogen

Section 2: Milder and Alternative Deprotection Strategies

While TFA and HCl are effective, the need for milder conditions has driven the development of alternative deprotection methods. These can be particularly useful for substrates with multiple sensitive functional groups.

Lewis Acids: A Tunable Approach

Lewis acids can catalyze the cleavage of the Boc group under non-protic conditions. The mechanism involves coordination of the Lewis acid to the carbamate oxygen, which weakens the C-O bond and facilitates its cleavage.

Common Lewis Acids:

  • Zinc Bromide (ZnBr2): A mild Lewis acid that can be used for the selective deprotection of Boc groups, particularly from secondary amines.[8]

  • Iron(III) Chloride (FeCl3): A cost-effective and environmentally friendly Lewis acid that has been shown to be effective for Boc deprotection in both solution and solid-phase synthesis.[9]

  • Bismuth(III) Chloride (BiCl3): Offers excellent chemoselectivity, with reports of N-Boc deprotection in the presence of other acid-labile groups like Pmc and tert-butyl esters.[9]

Advantages:

  • High Chemoselectivity: By choosing the appropriate Lewis acid and reaction conditions, it is possible to achieve deprotection with high selectivity.

  • Milder Conditions: These methods often proceed at room temperature and can be more tolerant of other functional groups compared to strong Brønsted acids.

Disadvantages:

  • Stoichiometric Amounts: Many Lewis acid-mediated deprotections require stoichiometric or even excess amounts of the reagent.[10]

  • Metal Contamination: The use of metal-based reagents can lead to contamination of the final product, requiring additional purification steps.

  • Substrate Specificity: The effectiveness of a particular Lewis acid can be highly dependent on the substrate.

Oxalyl Chloride in Methanol: A Non-Traditional Approach

A recently reported method utilizes oxalyl chloride in methanol for the mild and selective deprotection of N-Boc groups.[11] This method is particularly noteworthy for its compatibility with acid-labile groups. The presence of an electron-withdrawing group, such as a nitro group, on an aromatic ring has been observed to accelerate the deprotection.[11]

Experimental Protocol: Boc Deprotection using Oxalyl Chloride/Methanol

  • Reaction Setup: Dissolve the N-Boc protected nitro-amino acid (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt.

Catalytic Hydrogenation: A Dual-Purpose Strategy

Catalytic hydrogenation is a powerful tool in organic synthesis, and in the context of nitro-amino acids, it can be employed in two distinct ways:

  • Selective Nitro Group Reduction: The Boc group is stable to catalytic hydrogenation conditions (e.g., H2, Pd/C).[12][13] This allows for the selective reduction of the nitro group to an amine while leaving the Boc protection intact. This is an example of an orthogonal protection strategy.

  • Simultaneous Deprotection and Nitro Group Reduction: While the Boc group is generally stable, certain catalytic transfer hydrogenation conditions, such as using formic acid as the hydrogen donor with Pd/C, have been reported to remove both the Boc group and reduce the nitro group.

Workflow for Orthogonal Strategy:

Start Boc-NH-R(NO2) Step1 H2, Pd/C Start->Step1 Intermediate Boc-NH-R(NH2) Step1->Intermediate Nitro Reduction Step2 TFA or HCl/Dioxane Intermediate->Step2 Final H3N+-R(NH3+) Step2->Final Boc Deprotection

Caption: Orthogonal strategy for nitro group reduction followed by Boc deprotection.

Experimental Protocol: Selective Reduction of the Nitro Group

  • Reaction Setup: Dissolve the Boc-protected nitro-amino acid in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the Boc-protected amino-amino acid.

Section 3: Conclusion and Recommendations

The selection of an appropriate Boc deprotection method for nitro-amino acids is a critical decision that requires a careful evaluation of the substrate's properties and the overall synthetic strategy.

  • For robust substrates and routine deprotections, TFA in DCM with appropriate scavengers remains a fast and reliable method.

  • When higher selectivity is required, or when dealing with substrates sensitive to strong acids, HCl in dioxane presents a valuable alternative, often providing cleaner products.

  • For highly sensitive substrates with multiple acid-labile functionalities, exploring milder methods such as Lewis acid catalysis (e.g., ZnBr2, FeCl3) or the oxalyl chloride/methanol system is highly recommended.

  • When the synthetic goal involves the reduction of the nitro group, a two-step orthogonal approach of catalytic hydrogenation followed by acidic Boc deprotection offers a clean and controlled route to the desired product.

It is always advisable to perform small-scale pilot reactions to determine the optimal deprotection conditions for a new substrate. By understanding the mechanisms, advantages, and limitations of each method presented in this guide, researchers can confidently navigate the challenges of working with Boc-protected nitro-amino acids and achieve their synthetic goals with greater efficiency and success.

References

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Available at: [Link]

  • Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66–68.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). Molecules, 25(13), 2976. Available at: [Link]

  • Zinc Bromide. Common Organic Chemistry. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(42), 25191–25196. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023). Available at: [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (2001). Indian Journal of Chemistry, 40B, 707-709. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(42), 25191–25196. Available at: [Link]

  • Boc deprotection conditions tested. (2018). ResearchGate. Available at: [Link]

  • Lewis Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. (2020). ResearchGate. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

Sources

Validating the Stereochemical Integrity of Boc-Phe(4-NO₂)-OH Post-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitro" Effect

In peptidomimetic drug design, Boc-Phe(4-NO₂)-OH (4-nitro-L-phenylalanine) is a critical scaffold, often used as a precursor for affinity labels or to tune


-

stacking interactions. However, its incorporation presents a distinct stereochemical risk. The para-nitro group is a strong electron-withdrawing group (EWG), which significantly increases the acidity of the

-proton compared to native phenylalanine.

During peptide coupling, this increased acidity accelerates proton abstraction by bases (e.g., DIEA, NMM), driving the equilibrium toward the planar oxazolone (azlactone) intermediate. Once formed, this intermediate loses chiral memory, leading to racemization (formation of the D-isomer).[1]

This guide provides an objective comparison of validation methods to ensure the L-configuration is retained post-coupling. We prioritize Marfey’s Method as the "Gold Standard" for absolute quantitation, while evaluating Direct Chiral HPLC as a non-destructive alternative.

The Mechanistic Challenge: Oxazolone Formation

To prevent racemization, one must understand the enemy. The diagram below illustrates how the electronic effects of the 4-NO₂ group catalyze stereochemical loss during the activation step.

Racemization_Mechanism L_Iso L-Boc-Phe(4-NO2)-Act (Activated Ester) Enolate Enolization (Alpha-Proton Removal) L_Iso->Enolate Nitro group pulls e- increases acidity Base Base (DIEA/NMM) Base->Enolate Oxazolone Planar Oxazolone (Achiral Intermediate) Enolate->Oxazolone Cyclization Racemate Racemic Product (50:50 L/D Mixture) Oxazolone->Racemate Amine Attack (Non-stereoselective)

Figure 1: The Oxazolone Pathway. The electron-withdrawing nitro group (EWG) stabilizes the enolate transition state, making Boc-Phe(4-NO₂)-OH highly susceptible to base-catalyzed racemization during coupling.

Comparative Analysis of Validation Methods

We evaluated three primary methodologies for validating stereochemical integrity. The choice depends on whether you need absolute quantitation of the amino acid (Method A) or intact peptide analysis (Method B).

Method A: Marfey’s Method (FDAA Derivatization)

Verdict: The Gold Standard for high-sensitivity quantitation. This method involves hydrolyzing the peptide back to free amino acids and derivatizing them with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . The resulting diastereomers (L-L vs. L-D) are easily separated on a standard C18 column.

  • Pros: Extremely sensitive (picomole range); uses standard RP-HPLC equipment; independent of peptide sequence.

  • Cons: Destructive (requires hydrolysis); time-consuming (24h protocol).

Method B: Direct Chiral HPLC/SFC

Verdict: Best for rapid screening of intact short peptides. Uses Chiral Stationary Phases (CSPs) like Teicoplanin (Chirobiotic T) or Polysaccharide derivatives (AD-H/OD-H) to separate peptide stereoisomers directly.

  • Pros: Non-destructive; fast (15-30 min run); recovers intact peptide.

  • Cons: "Hit-or-miss" separation (highly sequence-dependent); requires expensive, specialized columns; lower sensitivity than fluorescence-based Marfey's.

Method C: Deuterium Exchange (NMR)

Verdict: Obsolete for trace analysis. Monitoring the exchange of the


-proton in D₂O via NMR.
  • Status: Not recommended due to high Limit of Detection (LOD) (>5% racemization required for detection).

Data Comparison Summary
FeatureMethod A: Marfey’s AnalysisMethod B: Direct Chiral HPLC
Analyte Hydrolyzed Monomer (Phe(4-NO₂))Intact Peptide
Separation Mode RP-HPLC (C18 Column)Chiral Stationary Phase
LOD (Limit of Detection) < 0.1% D-isomer~ 0.5% D-isomer
Cost Per Run Low (Reagents)High (Columns)
Throughput Low (24h prep)High (20 min prep)
Universality High (Works for any peptide)Low (Sequence dependent)

Recommended Experimental Protocols

Phase 1: Prevention (Optimized Coupling)

Before validating, ensure your synthesis minimizes risk. Standard HOBt/DIEA protocols are insufficient for nitro-phenylalanine.

  • Recommendation: Use Oxyma Pure / DIC (Diisopropylcarbodiimide).[1]

  • Why: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates a less basic environment than HOBt/DIEA and suppresses oxazolone formation more effectively for electron-deficient amino acids [1].

  • Protocol: Pre-activate Boc-Phe(4-NO₂)-OH (3 eq) with Oxyma (3 eq) and DIC (3 eq) in DMF for 2 minutes before adding to the resin. Avoid adding DIEA or NMM.

Phase 2: Validation (Marfey’s Protocol)

This is the self-validating system to prove your coupling worked.

Step 1: Hydrolysis[2]
  • Place 0.5 mg of the purified peptide in a glass hydrolysis tube.

  • Add 200 µL of 6N HCl (constant boiling).

  • Flush with N₂ or Ar to remove oxygen (prevents nitro reduction/degradation).

  • Seal and heat at 110°C for 24 hours .

  • Dry under vacuum (SpeedVac) to remove HCl.

Step 2: Derivatization[2]
  • Dissolve the residue in 100 µL of H₂O.

  • Add 50 µL of 1% L-FDAA (Marfey’s Reagent) in acetone.

  • Add 20 µL of 1M NaHCO₃ (pH must be > 8.0).

  • Incubate at 40°C for 1 hour .

  • Stop reaction with 20 µL of 2M HCl . Dilute with 200 µL mobile phase.

Step 3: HPLC Analysis[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 60% B over 40 minutes.

  • Detection: UV at 340 nm (FDAA chromophore).[2]

Interpretation: The L-FDAA-L-Phe(4-NO₂) diastereomer will elute before the L-FDAA-D-Phe(4-NO₂) diastereomer due to the hydrophobicity rule of Marfey’s derivatives on C18 [2].

  • Calculate % D-Isomer:

    
    
    

Analytical Workflow Visualization

Marfeys_Workflow Peptide Synthesized Peptide (Containing Phe(4-NO2)) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis Cleave all bonds Deriv Derivatization (L-FDAA + NaHCO3) Hydrolysis->Deriv Free Amino Acids HPLC RP-HPLC Analysis (C18 Column, 340nm) Deriv->HPLC Diastereomers Formed Result Quantify L vs D Ratio (L-L elutes before L-D) HPLC->Result Data Output

Figure 2: Marfey's Analysis Workflow. This destructive method converts enantiomers into separable diastereomers, providing the highest sensitivity for detecting trace racemization.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal. [4]

  • Marfey, P. (1984). Determination of D-amino acids.[5] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[2][5][6] Carlsberg Research Communications.[5]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][5][7][8][9][10][11]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

A Comparative Guide to 4-Nitro- and 3-Nitrophenylalanine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding world of synthetic biology and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has become a transformative tool.[1] Among the diverse portfolio of available ncAAs, nitrated phenylalanine isomers, particularly 4-nitrophenylalanine (p-NO2-Phe or 4-NF) and 3-nitrophenylalanine (m-NO2-Phe or 3-NF), offer unique functionalities. This guide provides an in-depth comparison of these two powerful building blocks, grounded in experimental data, to assist researchers in selecting the optimal probe for their specific application.

Core Structural and Electronic Differences: The Impact of Nitro Group Positioning

The seemingly subtle shift of the nitro group from the para (4-position) to the meta (3-position) on the phenyl ring induces significant changes in the molecule's electronic and steric properties. These differences are fundamental to their divergent behaviors in biological systems.

The nitro group is strongly electron-withdrawing. In the para position, this withdrawal occurs through both resonance and inductive effects, allowing for direct delocalization of electron density from the phenyl ring. This has a profound impact on the electronic character of the entire side chain. Conversely, a meta-positioned nitro group exerts its electron-withdrawing influence primarily through induction, as it is not in direct conjugation with the rest of the ring system.

This fundamental electronic distinction is quantitatively captured by the Hammett substituent constant (σ) , a measure of the electronic influence of a substituent on a reaction center.[2][3]

Parameter4-Nitro Substituent3-Nitro SubstituentRationale
Hammett Constant (σ) σₚ = +0.78σₘ = +0.71The higher positive value for the para position reflects its superior electron-withdrawing capacity due to combined resonance and inductive effects. A positive value indicates an electron-withdrawing group.[4]
Primary Electronic Effect Resonance + InductiveInductiveDirect conjugation in the para position allows for resonance stabilization of negative charge throughout the ring.

These electronic differences dictate how each isomer interacts with its local environment within a protein, influencing everything from spectroscopic signals to binding affinities.

Caption: Chemical structures of 4-Nitrophenylalanine and 3-Nitrophenylalanine.

Spectroscopic Properties: A Tale of Two Probes

One of the most powerful applications of nitrophenylalanines is their use as spectroscopic probes.[5] The nitroaromatic group possesses unique spectral characteristics that are sensitive to the local microenvironment.

4-Nitrophenylalanine (4-NF) is an exceptional probe for several reasons:

  • Infrared (IR) Spectroscopy: The symmetric stretching frequency of the nitro group in 4-NF is highly sensitive to the polarity of its environment.[6][7] For instance, the stretching frequency has been shown to red-shift by as much as 7.7 cm⁻¹ when moved from a solvent-exposed position to a more buried, hydrophobic environment within a protein.[6][7] This makes 4-NF a high-resolution reporter on local hydration and electrostatic fields.[5][6][7]

  • Fluorescence Quenching: 4-NF is an effective quencher of intrinsic tryptophan fluorescence through Förster Resonance Energy Transfer (FRET).[5][8] The efficiency of this quenching is distance-dependent, allowing for its use as a "spectroscopic ruler" to measure intramolecular distances and monitor conformational changes.[5][8]

3-Nitrophenylalanine (3-NF) , while also possessing a chromophore, is less commonly employed as a primary spectroscopic probe compared to its para isomer. Its absorption spectrum is generally at a shorter wavelength and its environmental sensitivity is less pronounced due to the lack of direct resonance effects. However, its distinct electronic nature makes it a valuable control or alternative when the strong quenching or electronic perturbation of 4-NF is undesirable.

Spectroscopic Property4-Nitrophenylalanine3-NitrophenylalanineKey Application
Primary Use IR Probe, FRET QuencherStructural Analogue, ControlProbing local environment, measuring distances.[5][6][8]
IR Frequency Shift Highly sensitive to solvent polarityLess sensitiveMapping hydration and electric fields in proteins.[6][7]
Trp Fluorescence Quenching EfficientLess efficientFRET-based distance measurements.[5][8]

Impact on Protein Structure, Function, and Drug Design

The choice between 4-NF and 3-NF can have significant consequences for protein stability, enzyme activity, and the development of peptide-based therapeutics.

  • Enzyme Inhibition and Binding: The strong electron-withdrawing nature of 4-NF can be harnessed to enhance binding interactions. If the nitro group is positioned to interact with an electron-rich or positively charged residue in a binding pocket, it can form a stronger interaction than the less polarized 3-NF. This principle is crucial in designing potent enzyme inhibitors or peptide ligands.

  • Photocleavage Applications: While not a direct comparison between 3-NF and 4-NF, it is noteworthy that the ortho isomer, 2-nitrophenylalanine, can be used to induce site-specific cleavage of the polypeptide backbone upon UV irradiation.[9][10] This highlights the diverse functionalities that can be achieved by altering the nitro group's position.

  • Drug Development: The nitro group, while sometimes considered a potential liability due to metabolic concerns, is a component of numerous approved drugs.[11][12] Its ability to modulate the electronics and binding properties of a molecule is a powerful tool in medicinal chemistry.[11] For example, introducing a nitro group can increase the activity of certain compounds, making them potential leads for new anticancer or antibacterial drugs.[11]

Experimental Workflow: Site-Specific Incorporation via Genetic Code Expansion

The most common and precise method for introducing 4-NF or 3-NF into a protein at a specific site is through amber stop codon suppression .[1][8][13] This technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and recognizes the UAG (amber) stop codon.[7][8]

Amber_Suppression_Workflow cluster_plasmids Genetic Components cluster_cell Host Cell (E. coli) cluster_purification Downstream Processing pTarget Target Gene with TAG codon Transformation Transformation pTarget->Transformation pOrthogonal Orthogonal Pair Plasmid (Synthetase + tRNA) pOrthogonal->Transformation Culture Culture & Induction Transformation->Culture Expression Protein Expression Culture->Expression Supplement Supplement with 4-NF or 3-NF Supplement->Culture Lysis Cell Lysis Expression->Lysis Purification Purification (e.g., His-tag) Lysis->Purification Protein Purified Protein with Incorporated ncAA Purification->Protein

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.